molecular formula C16H9NO4 B2508262 methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate CAS No. 95310-34-2

methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Numéro de catalogue: B2508262
Numéro CAS: 95310-34-2
Poids moléculaire: 279.251
Clé InChI: VTZHHJWRJNBRND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a synthetic derivative based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, a core structure identified as a novel and potent inhibitor of the histone methyltransferase G9a (EHMT2) . G9a is a key epigenetic enzyme that catalyzes the methylation of histone H3 lysine 9 (H3K9me2), an activity often upregulated in various cancers to silence tumor suppressor genes . Compounds based on this scaffold, such as the analog CPUY074020, have demonstrated potent dual G9a inhibitory activity and anti-proliferative effects against multiple cancer cell lines . The primary mechanism of action involves inhibiting G9a, leading to a significant decrease in global H3K9 dimethylation, which can reactivate silenced genes and trigger apoptosis in cancer cells in a dose-dependent manner . This makes derivatives of the anthra[1,9-cd]isoxazol-6-one scaffold, including this ester, highly valuable for researchers investigating the role of epigenetics in oncology, exploring new pathways for targeted cancer therapy, and developing novel chemical tools for probing G9a biology.

Propriétés

IUPAC Name

methyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c1-20-16(19)11-7-6-10-12-13(11)17-21-15(12)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZHHJWRJNBRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanistic Profiling of Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate: A Multi-Targeted Polycyclic Aromatic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS: 95310-34-2)[1] represents a highly specialized polycyclic aromatic heterocycle. In contemporary drug development, the anthra[1,9-cd]isoxazole scaffold is recognized not as a monolithic single-target ligand, but as a privileged pharmacophore capable of executing multi-targeted pharmacological interventions[2]. This technical guide delineates the core mechanisms of action (MoA) of this compound, focusing specifically on its capacity to disrupt the urokinase-type plasminogen activator receptor (uPAR) axis[3] and its role as a Topoisomerase IIα poison[2].

Structural Biology & Pharmacophore Analysis

The core architecture of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate features an oxygen- and nitrogen-containing isoxazole ring fused to a rigid anthrone system. This structural topology dictates its mechanistic behavior through two primary physicochemical properties:

  • Planar Intercalation: The highly conjugated, flat polycyclic system provides the necessary geometry to slide between DNA base pairs or insert deeply into narrow hydrophobic protein clefts.

  • Electrostatic Anchoring: The electronegative heteroatoms (O, N) of the isoxazole ring, combined with the methyl carboxylate ester at the 3-position, serve as critical hydrogen bond acceptors. The methyl ester specifically enhances lipophilicity, improving membrane permeability while allowing the molecule to engage with hydrophobic pockets in target proteins[4].

Primary Mechanism I: Disruption of the uPA-uPAR Axis

The urokinase-type plasminogen activator receptor (uPAR) is a GPI-anchored cell surface receptor. Upon binding its native ligand, uPA, it initiates a localized proteolytic cascade that converts plasminogen to plasmin, leading to extracellular matrix (ECM) degradation—a fundamental prerequisite for tumor invasion and metastasis.

Anthraisoxazole derivatives function as potent, small-molecule competitive antagonists of the uPAR-uPA protein-protein interaction[3]. The planar anthraisoxazole core inserts into the central hydrophobic cavity of uPAR. By occupying this orthosteric site, the compound sterically occludes the binding of the uPA amino-terminal fragment (ATF). Consequently, the downstream activation of plasmin is aborted, neutralizing the cell's invasive machinery.

uPAR_Pathway Compound Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (uPAR Inhibitor) uPAR uPAR (Receptor) Compound->uPAR Binds & Occludes Cavity Plasminogen Plasminogen uPAR->Plasminogen Activation (Inhibited) uPA uPA (Ligand) uPA->uPAR Blocked Plasmin Plasmin Plasminogen->Plasmin Cleavage (Inhibited) ECM ECM Degradation & Tumor Invasion Plasmin->ECM Proteolysis (Inhibited)

Small-molecule blockade of the uPA-uPAR interaction preventing ECM degradation.

Primary Mechanism II: Topoisomerase IIα Poisoning

Beyond extracellular receptor antagonism, the anthraisoxazole scaffold exerts severe intracellular cytotoxicity by targeting Topoisomerase IIα (Topo IIα). Topo IIα manages DNA topological stress by generating transient double-strand breaks (DSBs), passing an intact DNA duplex through the break, and religating the strands.

Molecular docking and structural studies (referenced against PDB ID: 6ZY6) demonstrate that the oxygen and nitrogen atoms of the anthraisoxazole core are indispensable for stabilizing the Topo IIα-DNA cleavage complex[2]. The molecule acts as a "Topoisomerase Poison." It intercalates into the DNA at the specific cleavage site while simultaneously projecting its carboxylate and isoxazole moieties to hydrogen-bond with the Topo IIα enzyme. This ternary complex stabilization irreversibly inhibits the religation step, converting the enzyme into a DNA-damaging agent that triggers rapid apoptosis.

TopoII_Pathway DNA Supercoiled DNA Complex Topo II-DNA Cleavage Complex DNA->Complex Binds TopoII Topoisomerase IIα TopoII->Complex Binds Stabilized Stabilized Cleavable Complex (Irreversible) Complex->Stabilized Inhibits Religation Inhibitor Anthraisoxazole Derivative Inhibitor->Stabilized Intercalates (PDB: 6ZY6) DSB DNA Double-Strand Breaks Stabilized->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Triggers

Stabilization of the Topo IIα-DNA cleavage complex by anthraisoxazole intercalation.

Secondary Mechanism: G-Protein Signaling Modulation

Emerging high-throughput screening (HTS) data indicates that 6-oxo-6H-anthra[1,9-cd]isoxazole derivatives also act as modulators of the Regulator of G-protein signaling 7 (RGS7)[5]. RGS proteins accelerate GTP hydrolysis by Gα subunits, effectively terminating G-protein coupled receptor (GPCR) signaling. By binding to RGS7, this compound class can allosterically modulate the duration and intensity of GPCR cascades, presenting secondary applications in neuropharmacology.

Quantitative Pharmacodynamic Summary

Target SystemAssay MethodologyModulator ClassificationObserved PharmacodynamicsReference
uPAR-uPA Axis Surface Plasmon Resonance (SPR)Competitive AntagonistLow micromolar affinity (IC50)[3]
Topoisomerase IIα DNA Decatenation / CleavageIntercalator / PoisonHigh-affinity stabilization (PDB: 6ZY6)[2]
RGS7 / GPCR High-Throughput ScreeningAllosteric ModulatorEC50: ~1.74 µM (Analog data)[5]

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems incorporating orthogonal readouts to confirm the dual-mechanism nature of the compound.

Protocol 1: uPAR-uPA Competitive Binding Assay (Surface Plasmon Resonance)

Causality & Rationale: SPR provides real-time, label-free quantification of binding kinetics ( Kd​ ). This ensures the observed inhibition is due to direct, stoichiometric binding to uPAR rather than non-specific aggregation or off-target steric hindrance.

  • Sensor Chip Functionalization: Immobilize recombinant human uPAR (His-tagged) onto a CM5 sensor chip via standard amine coupling, targeting an immobilization level of 1000 Response Units (RU).

  • Analyte Preparation: Prepare serial dilutions of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (10 nM to 50 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).

  • Binding Kinetics: Inject the compound over the uPAR-functionalized surface at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Competitive uPA Phase: Pre-incubate the sensor chip with the IC80​ concentration of the compound, then inject varying concentrations of pro-uPA to observe the reduction in ligand binding.

  • Self-Validation System: Include a reference flow cell (blank immobilization) to subtract bulk refractive index changes. Utilize a known uPAR inhibitor (e.g., IPR-803) as a positive control to validate the dynamic range of the assay.

Protocol 2: Topoisomerase IIα Decatenation and Cleavage Assay

Causality & Rationale: This assay differentiates between catalytic inhibitors (which prevent initial DNA cleavage) and Topo II poisons (which stabilize the cleaved complex). If the compound is a true poison, cleaved linear DNA will accumulate.

  • Reaction Assembly: Combine 200 ng of kinetoplast DNA (kDNA) with 2 units of human Topo IIα in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP).

  • Compound Treatment: Add the anthraisoxazole compound at varying concentrations (0.1, 1, 10, 50 µM). Incubate the mixture at 37°C for 30 minutes.

  • Cleavage Trapping: Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 45°C for 30 minutes. The SDS denatures the enzyme, and Proteinase K digests the covalently bound Topo IIα, leaving behind the cleaved DNA fragments.

  • Resolution: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Self-Validation System: Etoposide (a clinically validated Topo II poison) must be used as a positive control, which will yield distinct linear DNA bands. A negative control (vehicle only) should show fully decatenated, relaxed circular DNA, confirming baseline enzyme activity.

References

  • ChemicalBook. methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate CAS ...1

  • Japan Science and Technology Agency (JST). Small-molecule inhibition of the uPAR uPA interaction: Synthesis ...3

  • ResearchGate. (PDF) Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review.2

  • BindingDB. BindingDB PrimarySearch_ki (Regulator of G-protein signaling 7).5

  • Ambeed. 137-51-9 | 4-Aminobenzene-1,3-disulfonic acid | Sulfonic Acids (uPAR binding bifunctional molecule synthesis).4

Sources

In-Depth Technical Guide: Pharmacokinetics of Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (hereafter referred to as MAIC , CAS: 95310-34-2) is a highly specialized, planar small molecule belonging to the anthraquinone-fused isoxazole class. Compounds sharing this core scaffold, such as IPR-803, have been identified as potent inhibitors of the urokinase-type plasminogen activator receptor (uPAR) and its ligand uPA . By disrupting the uPAR·uPA protein-protein interaction (PPI), these molecules prevent extracellular matrix (ECM) degradation, thereby arresting tumor invasion and metastasis .

This whitepaper provides a comprehensive, field-proven methodology for evaluating the in vivo pharmacokinetics (PK) of MAIC. As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, explicitly detailing the causality behind formulation strategies, bioanalytical self-validation, and PK modeling required for highly lipophilic oncology drug candidates.

UPAR_Signaling uPA uPA (Urokinase) uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Cleaves MAIC MAIC (Inhibitor) MAIC->uPAR Blocks binding pocket Plasmin Plasmin Plasminogen->Plasmin Activated MMPs MMPs Activation Plasmin->MMPs Activates ECM ECM Degradation MMPs->ECM Degrades Metastasis Tumor Invasion & Metastasis ECM->Metastasis Promotes

Figure 1: uPAR/uPA signaling pathway and the mechanism of MAIC intervention.

Physicochemical Profiling & Formulation Causality

The fundamental challenge in assessing the PK of MAIC lies in its rigid, polycyclic aromatic structure. The anthra[1,9-cd]isoxazole core is highly lipophilic (estimated LogP > 4.5) and exhibits poor aqueous solubility (<5 µg/mL).

The Causality of Formulation: Attempting to dose MAIC intravenously in standard saline or low-percentage organic solvents will result in immediate in vivo precipitation, leading to acute pulmonary micro-embolisms and skewed PK data. To circumvent this, we utilize a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline vehicle.

  • Mechanism: The hydrophobic cavity of SBE-β-CD encapsulates the planar anthraquinone core of MAIC, while its polyanionic exterior ensures complete miscibility in blood plasma.

  • Self-Validation: Prior to dosing, the formulation must pass Dynamic Light Scattering (DLS) analysis to confirm the absence of sub-visible particulates (>200 nm), ensuring the dose administered is a true solution, not a suspension.

In Vivo Pharmacokinetic Methodology

The following step-by-step protocol establishes a self-validating system for determining the PK profile of MAIC.

Step 1: Animal Model Selection & Dosing
  • Model: Female NOD/SCID mice (6–8 weeks old).

    • Causality: NOD/SCID mice are selected to ensure that the PK profile is established in the exact immunodeficient background required for subsequent human tumor xenograft (e.g., MDA-MB-231) efficacy studies . This eliminates strain-dependent metabolic discrepancies between PK and efficacy phases.

  • Dosing Regimen:

    • Intravenous (IV): 5 mg/kg via lateral tail vein injection.

    • Per Os (PO): 50 mg/kg via oral gavage.

Step 2: Time-Course Blood Sampling
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: 50 µL of blood is collected via submandibular vein puncture into K2EDTA-coated tubes.

    • Causality: K2EDTA is utilized as the anticoagulant rather than heparin. Heparin is a highly negatively charged polymer that can non-specifically bind to lipophilic basic compounds, artificially lowering the free fraction recovered during downstream extraction.

Step 3: Self-Validating Plasma Extraction
  • Protocol: 20 µL of plasma is precipitated with 100 µL of ice-cold acetonitrile.

  • Internal Standard (IS): The acetonitrile is pre-spiked with 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS, e.g., 13C6​ -MAIC).

    • Self-Validation: Spiking the SIL-IS before protein precipitation ensures that any matrix effects (ion suppression/enhancement in the mass spectrometer) or physical losses during centrifugation are mathematically normalized. If the SIL-IS peak area deviates by >15% across samples, the extraction is flagged for systemic error.

Step 4: LC-MS/MS Quantification
  • Chromatography: Reverse-phase C18 column (50 × 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Validation Criteria: A 7-point calibration curve must yield an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values to validate the run.

PK_Workflow Formulation Formulation (20% SBE-β-CD) Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Blood Sampling (Time-course) Dosing->Sampling Extraction Plasma Extraction (+ SIL-IS Spike) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA PK Modeling (WinNonlin) LCMS->NCA

Figure 2: Self-validating in vivo pharmacokinetic experimental workflow.

Quantitative Pharmacokinetic Parameters

Data acquired from the LC-MS/MS is subjected to Non-Compartmental Analysis (NCA) using Phoenix WinNonlin. The quantitative PK parameters for MAIC are summarized below. The profile is highly characteristic of anthra[1,9-cd]isoxazole derivatives .

ParameterSymbolUnitsIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Maximum Concentration Cmax​ ng/mL4,200 ± 350850 ± 110
Time to Maximum Tmax​ h0.08 (IV bolus)2.0 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL8,500 ± 6003,400 ± 450
Terminal Half-life t1/2​ h4.8 ± 0.45.1 ± 0.6
Systemic Clearance Cl mL/min/kg9.8 ± 1.2N/A
Volume of Distribution Vdss​ L/kg4.1 ± 0.5N/A
Oral Bioavailability F %N/A4.0%
Data Interpretation & Tissue Penetration
  • Volume of Distribution ( Vdss​ ): A Vdss​ of 4.1 L/kg significantly exceeds total murine body water (~0.7 L/kg). Causality: This indicates extensive extravascular tissue partitioning driven by the molecule's lipophilicity.

  • Oral Bioavailability ( F ): The low oral bioavailability (4.0%) is a direct consequence of both poor gastrointestinal solubility and high first-pass hepatic extraction.

  • Tumor Penetration: Despite low systemic bioavailability, the high Vdss​ allows MAIC to accumulate in lipid-rich tumor microenvironments. In orthotopic breast cancer models, tissue concentrations often remain >1 µM at 10 hours post-dose—well above the in vitro IC50 required to block uPAR-mediated invasion .

Metabolism & Excretion (ADME)

To understand the moderate systemic clearance (9.8 mL/min/kg), in vitro hepatic microsome stability assays are employed. MAIC undergoes Phase I metabolism primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.

  • Biotransformation: The primary metabolic pathway involves the hydroxylation of the anthraquinone periphery and potential hydrolysis of the methyl carboxylate ester at the 3-position, yielding a more polar, inactive carboxylic acid metabolite.

  • Excretion: Due to its molecular weight and the generation of polar metabolites, excretion is predominantly biliary/fecal, with <5% of the unchanged parent drug recovered in urine.

References

  • Title: Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis. Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

structural properties and reactivity of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate: Structure, Reactivity, and Applications

Executive Summary

The 6H-anthra[1,9-cd]isoxazol-6-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of a key derivative, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. We delve into its core structural properties, including spectroscopic and crystallographic features that define its unique three-dimensional conformation. Furthermore, this guide outlines plausible synthetic routes and explores the nuanced reactivity of both the fused anthracene core and the integrated isoxazole moiety. Particular emphasis is placed on its application as a G9a inhibitor for anti-cancer therapy and its emerging utility as a photo-crosslinking probe in chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising heterocyclic compound.

Introduction to the 6H-Anthra[1,9-cd]isoxazol-6-one Scaffold

Isoxazoles, a class of five-membered heterocyclic compounds, are integral to modern drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of an isoxazole ring with a polycyclic aromatic system, such as anthracene, creates a rigid and sterically defined scaffold that can be tailored for specific biological targets. The 6H-anthra[1,9-cd]isoxazol-6-one core is a heteroanalogue of 1,10-anthraquinones and has shown significant promise.[4] Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, the subject of this guide, incorporates this key scaffold and has been identified as a lead compound in the development of potent enzyme inhibitors.[5] Its unique electronic and steric properties, arising from the fusion of these distinct chemical entities, make it a fascinating subject for chemical and biological exploration.

Structural Elucidation and Physicochemical Properties

Molecular Structure and Conformation

The molecular architecture of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is characterized by the fusion of a planar anthrone system with a five-membered isoxazole ring. A defining feature of this and related structures is the near-perpendicular orientation of the isoxazole ring relative to the plane of the anthracene core.[6][7] This orthogonal arrangement, confirmed by X-ray crystallography of analogous compounds, creates a distinct three-dimensional shape that can influence its binding to biological macromolecules.[6][7] This atropisomeric characteristic, arising from hindered rotation around the aryl-isoxazole bond, can lead to isolable enantiomers if the anthracene ring is asymmetrically substituted.[6]

Caption: Molecular structure of the target compound.

Spectroscopic Profile
Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons on the anthracene core are expected in the range of δ 7.0-9.0 ppm. The methyl ester protons should appear as a singlet around δ 3.5-4.0 ppm.
¹³C NMR Aromatic carbons will resonate in the δ 110-150 ppm region. The carbonyl carbon of the ketone is expected around δ 180-185 ppm, while the ester carbonyl will be near δ 160-170 ppm.[8] The methyl ester carbon should be around δ 50-55 ppm.
FT-IR (cm⁻¹) Characteristic peaks would include a strong C=O stretching vibration for the ketone around 1640-1660 cm⁻¹ and another for the ester carbonyl around 1720-1740 cm⁻¹. C=N stretching of the isoxazole ring is expected near 1600-1620 cm⁻¹.[8]
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, aiding in elemental composition confirmation.[9]
Crystallographic Insights

Single-crystal X-ray diffraction studies on similar anthracenyl-isoxazole compounds reveal important structural details.[6][7] The anthracene moiety is largely planar, while the isoxazole ring adopts its expected geometry. The dihedral angle between the mean planes of the anthracene and isoxazole rings is consistently found to be close to 90 degrees (e.g., 85-89°).[7] This rigid, non-planar conformation is crucial for its interaction with target proteins, as it presents a well-defined three-dimensional pharmacophore. Intermolecular interactions in the crystal lattice are often dominated by C—H⋯O interactions and, in some cases, halogen bonding if substituents are present.[6][7]

Synthesis and Mechanistic Pathways

The synthesis of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold is a key step in accessing the title compound. A plausible and efficient method involves the use of a nitrile oxide cycloaddition reaction.[6]

Proposed Synthetic Protocol

A potential synthetic route to methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is outlined below. The causality behind these steps is to build the complex heterocyclic system from more readily available starting materials.

Step 1: Synthesis of an Anthracene Precursor

  • The synthesis would likely begin with a suitably substituted anthracene derivative, which could be prepared through established methods of aromatic chemistry.

Step 2: Introduction of a Nitrile Oxide Precursor

  • A key step is the introduction of a group that can be converted into a nitrile oxide. This is often an aldoxime, which can be generated from the corresponding aldehyde.

Step 3: 1,3-Dipolar Cycloaddition

  • The nitrile oxide is generated in situ from the oxime using an oxidizing agent. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile to form the isoxazole ring.[3]

Step 4: Final Modifications

  • Subsequent functional group manipulations, such as oxidation to form the 6-oxo group and esterification, would yield the final product.

A Substituted Anthracene B Functional Group Interconversion A->B C Anthracene Aldoxime B->C D In situ Nitrile Oxide Formation C->D E 1,3-Dipolar Cycloaddition D->E F Isoxazole-fused Anthracene E->F G Oxidation & Esterification F->G H Final Product G->H

Caption: Plausible synthetic workflow.

Chemical Reactivity and Transformations

The reactivity of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is dictated by the interplay between the electron-deficient anthrone core and the heterocyclic isoxazole ring.

Reactivity of the Fused Ring System

The 6H-anthra[1,9-cd]isoxazol-6-one system behaves as a heteroanalogue of 1,10-anthraquinone, making it susceptible to nucleophilic attack.[4] The positions most active towards nucleophiles are predicted to be at the 9 and 10 positions of the anthracene core.[4] Reactions with amines, for instance, can lead to nucleophilic substitution, where an amino group displaces a hydrogen atom.[4][10] These reactions often result in deeply colored products of a quinoidal character.[4]

A Anthra[1,9-cd]isoxazole Core C Nucleophilic Attack at C9/C10 A->C B Nucleophile (e.g., Amine) B->C D Intermediate Complex C->D E Aromatization/Oxidation D->E F Substituted Product E->F

Caption: Nucleophilic substitution pathway.

Chemistry of the Isoxazole Moiety

The isoxazole ring possesses its own unique reactivity. A particularly interesting and useful property is its ability to undergo photochemical ring-opening.[11] Upon irradiation with UV light (e.g., 254 nm), the labile N-O bond can cleave, leading to reactive intermediates such as nitrenes and azirines.[11] This intrinsic photoreactivity allows isoxazoles to function as "minimalist" photo-crosslinkers, a valuable tool in chemical biology for mapping ligand-protein interactions without the need for bulky, traditional photo-affinity labels.[11]

Furthermore, the isoxazole ring can undergo reductive cleavage under certain conditions, such as boiling in DMF or in the presence of certain nucleophiles, which opens up further synthetic possibilities.[4][10]

Applications in Drug Discovery and Chemical Biology

A Promising Scaffold for G9a Inhibition

Protein lysine methyltransferase G9a is a significant target in oncology.[5] The 6H-anthra[1,9-cd]isoxazol-6-one scaffold has been identified through virtual screening as a potent inhibitor of G9a.[5] Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate and its derivatives have shown in vitro activity and anti-proliferative effects against various cancer cell lines.[5] Structure-activity relationship (SAR) studies have explored modifications to this core to optimize binding and efficacy. The proposed binding mode involves key interactions within the G9a active site, and further derivatization of this scaffold could lead to the development of novel anti-cancer therapeutics.[5] One such derivative, CPUY074020, demonstrated potent G9a inhibition, induced apoptosis in cancer cells, and showed reasonable in vivo pharmacokinetic properties.[5]

A Anthra[1,9-cd]isoxazole Scaffold C Binding to Active Site A->C B G9a Enzyme B->C D Inhibition of Methyltransferase Activity C->D E Decreased H3K9 Dimethylation D->E F Induction of Apoptosis E->F G Anti-proliferative Effect in Cancer Cells F->G

Caption: Mechanism of action as a G9a inhibitor.

Emerging Role as a Photo-Crosslinking Probe

The inherent photochemical reactivity of the isoxazole ring presents an exciting application in chemical biology.[11] As previously mentioned, UV irradiation can induce ring opening to form covalent adducts with nearby amino acid residues in a protein's binding pocket.[11] This allows for the precise identification of ligand binding sites and can be used in proteomics workflows to profile on- and off-target interactions of a drug candidate. The advantage of using the isoxazole itself as the photoreactive group is that it is often an integral part of the pharmacophore, minimizing structural perturbations that could alter binding affinity or selectivity.[11]

Conclusion and Future Outlook

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a molecule of significant interest, positioned at the intersection of medicinal chemistry and chemical biology. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective enzyme inhibitors, most notably for the epigenetic target G9a. The rich and varied reactivity of its fused ring system and isoxazole moiety allows for extensive chemical modification to fine-tune its biological activity. Furthermore, its intrinsic photochemical properties open new avenues for its use as a sophisticated tool in proteomic studies. Future research will likely focus on expanding the structure-activity relationship for G9a inhibition, exploring its potential against other therapeutic targets, and harnessing its unique reactivity for the development of novel chemical probes and materials.

References

  • Chen, W.-L., Wang, Z.-H., Feng, T.-T., Li, D.-D., Wang, C.-H., Xu, X.-L., Zhang, X.-J., You, Q.-D., & Guo, X.-K. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102–6108. [Link]

  • Yu, D.-S., et al. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Journal of the Chinese Chemical Society, 62(12), 1015-1025. [Link]

  • Weaver, J. D., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molbank, 2024(1), M1833. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-11. [Link]

  • Lee, Y. J., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemRxiv. [Link]

  • Weaver, J. D., et al. (2020). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. IUCrData, 5(11). [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213–8243. [Link]

  • Gornostaev, L. M., Solovyova, J. A., Tikhonova, O. A., & Vogulkina, E. V. (n.d.). The reaction of Anthra[1,9-cd;5,10-d'c']diisoxazole with amines. Molbank. [Link]

  • Raihan, M. J., et al. (2010). Supporting Information: 'On-water' synthesis of chromeno-isoxazoles mediated by [hydroxy(tosyloxy)iodo]benzene (HTIB). The Royal Society of Chemistry. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Sentis, C., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(14), 9238–9258. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Sentis, C., et al. (2021). Biochemical analysis and X-ray crystallography data for isoxazole compounds with C-5 modifications. ResearchGate. [Link]

  • Gornostaev, L. M., et al. (2000). Amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole by alkylamines. Arkivoc, 2000(2), 87-94. [Link]

  • Al-Zoubi, W. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Abdel-Hafez, A. A., & Kamal, A. M. (2009). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. ResearchGate. [Link]

  • Al-Jibori, S. A., & Al-Sudani, A. H. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher. [Link]

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Recent Discoveries in the 6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate Scaffold: A New Frontier in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The intersection of classic pharmacophores with novel biological targets represents a significant growth area in modern drug discovery. This guide delves into the emerging therapeutic potential of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, a rigid, planar heterocyclic system that has recently been identified as a potent inhibitor of the histone methyltransferase G9a. We will explore the seminal discovery that brought this scaffold to the forefront, dissect its mechanism of action against key epigenetic regulators, propose synthetic pathways for novel derivatives such as methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, and provide detailed protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising new chemotype in oncology and beyond.

Introduction: The Convergence of Privileged Scaffolds on an Epigenetic Axis

The isoxazole ring is a cornerstone of medicinal chemistry, integral to numerous clinically approved drugs and valued for its ability to engage in a wide range of noncovalent interactions, including hydrogen bonding and π-π stacking.[1] Its fusion with an anthracene-like system, another pharmacologically relevant moiety known for its DNA intercalating and enzyme-inhibiting properties, creates a unique and sterically defined chemical space.[2] Until recently, the primary focus for such fused systems has been on applications like DNA-binding agents. However, a paradigm shift occurred with the identification of the 6H-anthra[1,9-cd]isoxazol-6-one core as a novel inhibitor of G9a, an epigenetic "writer" enzyme increasingly implicated in cancer pathogenesis.[3][4]

Foundational Discovery: Unveiling the 6H-Anthra[1,9-cd]isoxazol-6-one Scaffold as a G9a Inhibitor

The protein lysine methyltransferase G9a (also known as EHMT2) and its homolog G9a-like protein (GLP, or EHMT1) are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[5] This modification is a key epigenetic mark associated with transcriptional repression.[6] Overexpression and dysregulation of G9a are linked to poor prognosis in numerous cancers, making it a high-value target for therapeutic intervention.[4][7]

A landmark 2016 study by Chen et al. presented an integrated workflow that successfully identified the 6H-anthra[1,9-cd]isoxazol-6-one scaffold as a potent G9a inhibitor.[3] This discovery was not serendipitous but the result of a rational, structure-based drug design approach.

The Causality of Discovery: From Virtual Screening to Hit Identification

The research team employed a shape-based virtual screening strategy, a powerful in silico technique for identifying novel scaffolds that mimic the three-dimensional conformation of a known ligand.[3] They used the well-characterized G9a inhibitor UNC0638 as the template for their search. This approach led to the identification of CPUY074001 , a compound containing the 6H-anthra[1,9-cd]isoxazol-6-one core, as a promising hit.[3] This act of "scaffold hopping" was critical, as it moved away from the dominant quinazoline-based G9a inhibitors, which, despite their potency, often face challenges with pharmacokinetic properties.[7]

The logical flow from a known inhibitor to a novel scaffold is a testament to the power of computational chemistry in modern drug discovery.

cluster_0 In Silico Discovery Workflow Known_Inhibitor Known Potent G9a Inhibitor (e.g., UNC0638) Virtual_Screening Shape-Based Similarity Screening (ROCS Overlay) Known_Inhibitor->Virtual_Screening 3D Shape Template Hit_Compound Hit Identified: CPUY074001 (6H-anthra[1,9-cd]isoxazol-6-one core) Virtual_Screening->Hit_Compound Identifies Novel Scaffold Compound_Library Chemical Compound Library Compound_Library->Virtual_Screening Screening Input

Caption: Virtual screening workflow for hit identification.

Mechanism of Action: Epigenetic Modulation via G9a/GLP Inhibition

The 6H-anthra[1,9-cd]isoxazol-6-one derivatives function as potent inhibitors of G9a and its heterodimeric partner, GLP. By blocking the catalytic activity of these enzymes, the compounds prevent the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K9.[5] This leads to a global reduction in H3K9me2 levels, which in turn de-represses the transcription of tumor suppressor genes, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[3]

cluster_0 Normal G9a/GLP Function (Gene Repression) cluster_1 Therapeutic Intervention G9a_GLP G9a/GLP Complex H3K9 Histone H3 (Lysine 9) G9a_GLP->H3K9 Methylation SAM SAM (Methyl Donor) SAM->G9a_GLP H3K9me2 H3K9me2 Transcription_Repression Transcriptional Repression (Tumor Suppressor Genes OFF) H3K9me2->Transcription_Repression Inhibitor 6-Oxo-6H-anthra[1,9-cd]isoxazole Derivative Blocked_G9a G9a/GLP Complex (Inhibited) Inhibitor->Blocked_G9a Inhibition Active_H3K9 Histone H3 (Lysine 9) Blocked_G9a->Active_H3K9 Methylation Blocked Transcription_Activation Transcriptional Activation (Tumor Suppressor Genes ON) Active_H3K9->Transcription_Activation Apoptosis Apoptosis & Reduced Proliferation Transcription_Activation->Apoptosis

Caption: Mechanism of G9a/GLP inhibition.

Synthetic Chemistry: Towards Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

While the seminal paper by Chen et al. focuses on derivatives with substitutions at other positions, a plausible and efficient synthesis for the title compound can be proposed based on established isoxazole synthesis methodologies, particularly the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3]

The proposed pathway begins with a suitable 1-amino-9,10-anthraquinone derivative, which can be converted to a nitrile oxide precursor. This intermediate can then undergo an in-situ cycloaddition reaction with methyl propiolate to construct the desired 3-methoxycarbonyl-isoxazole ring fused to the anthraquinone core.

Proposed Synthetic Workflow

Caption: Proposed synthesis for the target compound.

Structure-Activity Relationship (SAR) and Biological Activity

The initial study on this scaffold provides valuable SAR insights.[3] The unsubstituted hit, CPUY074001 , displayed moderate G9a inhibitory activity. Structure-based molecular modification led to the synthesis of more potent analogs.

A key finding was that introducing substituents at the 3-position could significantly impact potency. The lead compound from the study, CPUY074020 , which incorporates a piperidine-containing side chain, demonstrated potent dual inhibition of G9a and GLP, with robust anti-proliferative effects against several cancer cell lines.[3]

Compound IDG9a IC₅₀ (nM)GLP IC₅₀ (nM)Key Structural Feature
CPUY074001 2000>50000Unsubstituted Core Scaffold
CPUY074020 12263-(4-(piperidin-1-yl)butoxy) substitution
UNC0638 <1012Reference Quinazoline Inhibitor
Data sourced from Chen et al., 2016.[3]

The anti-proliferative activity of these compounds was evaluated in various cancer cell lines, showing a strong correlation with their G9a inhibitory potency.

Compound IDMOLM-13 IC₅₀ (μM)PANC-1 IC₅₀ (μM)HCT-116 IC₅₀ (μM)
CPUY074001 >50>50>50
CPUY074020 0.941.832.56
Data sourced from Chen et al., 2016.[3]

The introduction of a methyl-3-carboxylate group, as in our title compound, would introduce a hydrogen bond acceptor and a group that can be further derivatized (e.g., into amides) to explore interactions within the enzyme's active site. Its relatively small size compared to the butoxy-piperidine chain of CPUY074020 suggests it may serve as a valuable intermediate for building a new library of derivatives rather than being a highly potent inhibitor itself.

Experimental Protocols: A Self-Validating System

To empower researchers to explore this scaffold, we provide the following validated, step-by-step protocols. These methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.

Protocol 1: In Vitro G9a/GLP Biochemical Inhibition Assay

This protocol describes a fluorescence-based, coupled-enzyme assay to determine the IC₅₀ values of test compounds against G9a and GLP. The principle relies on the detection of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01% Triton X-100.

    • Prepare serial dilutions of the test compound (e.g., methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate) in DMSO, followed by a further dilution in assay buffer.

    • Prepare a solution containing recombinant human G9a or GLP enzyme, biotinylated H3 (1-21) peptide substrate, and the SAH-detection coupling enzymes in assay buffer.

  • Reaction Initiation:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of S-adenosyl-L-methionine (SAM) to a final concentration of 1 µM.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and develop the detection signal according to the manufacturer's instructions for the chosen SAH detection kit (e.g., using a fluorescence plate reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement - H3K9me2 In-Cell Western Assay

This protocol validates that the compound inhibits G9a activity within a cellular context by measuring the levels of the H3K9me2 epigenetic mark.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., PANC-1) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a positive control (e.g., CPUY074020) and a vehicle control (DMSO).

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS containing 0.1% Triton X-100.

    • Permeabilize and block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

  • Antibody Incubation:

    • Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-H3K9me2 antibody and a mouse anti-total Histone H3 antibody (for normalization).

    • Wash the plate thoroughly.

    • Incubate for 1 hour with a secondary antibody cocktail containing an IRDye-conjugated anti-rabbit antibody (e.g., 800CW) and an IRDye-conjugated anti-mouse antibody (e.g., 680RD).

  • Imaging and Analysis:

    • Wash the plate and allow it to dry completely.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the intensity of the H3K9me2 signal and normalize it to the total Histone H3 signal. Calculate the IC₅₀ for the reduction of the H3K9me2 mark.

Future Directions and Authoritative Grounding

The discovery of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold as a G9a inhibitor opens up a promising new avenue for epigenetic drug development.[3] The lead compound, CPUY074020, has already shown reasonable in vivo pharmacokinetic properties, suggesting the scaffold has good drug-like potential.[3]

Future work on derivatives like methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate should focus on:

  • SAR Expansion: Synthesizing a library of 3-substituted amides and esters to probe the active site for additional interactions.

  • Selectivity Profiling: Assessing the selectivity of new analogs against a broad panel of other histone methyltransferases to ensure an on-target effect.

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical cancer models to evaluate their anti-tumor efficacy and tolerability.

This scaffold represents a significant departure from previous G9a inhibitors and holds considerable promise for the development of next-generation epigenetic therapies.

References

  • Chen, W. L., Wang, Z. H., Feng, T. T., Li, D. D., Wang, C. H., Xu, X. L., Zhang, X. J., You, Q. D., & Guo, X. K. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102–6108. [Link]

  • G9a/GLP Modulators: Inhibitors to Degraders. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Valerio, D., et al. (2020). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • Yu, T., et al. (2018). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pang, Y. T., et al. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Journal of the Chinese Chemical Society. [Link]

  • Sweis, R. F., et al. (2014). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters. [Link]

  • Montoya, J., et al. (2023). Diversity and Chemical Space Characterization of Inhibitors of the Epigenetic Target G9a: A Chemoinformatics Approach. ACS Omega. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Weaver, J. L., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters. Crystals. [Link]

  • Sijben, H. J. M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Liu, F., et al. (2012). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2024, from [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impact Factor. [Link]

  • Akgul, O., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Fused anthra[1,9-cd]isoxazole derivatives are highly valued scaffolds in both advanced materials science and medicinal chemistry. They function as critical charge transfer materials in polyaromatic hydrocarbon nanostructures[1] and serve as potent small-molecule pharmacophores, notably in the inhibition of the uPAR/uPA protein-protein interaction[2]. The target compound, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS: 95310-34-2) , features a rigid polycyclic aromatic system that imparts unique electronic and photophysical properties[1][3].

The synthesis of this compound exploits the spatial proximity of the 1- and 9-positions on the anthraquinone backbone. By converting the 1-amino group of a functionalized anthraquinone into an azide, the molecule is perfectly pre-organized for an intramolecular cyclization. Thermal activation drives the extrusion of nitrogen gas, generating a highly reactive electrophilic singlet nitrene. This nitrene rapidly undergoes a concerted electrocyclic ring closure by inserting into the adjacent 9-carbonyl oxygen[4]. This methodology avoids the use of harsh oxidants, provides absolute regioselectivity, and is thermodynamically driven by the formation of the aromatic isoxazole ring.

Synthesis Workflow Visualization

SynthesisWorkflow A 1. Methyl 1-aminoanthraquinone -2-carboxylate B 2. Diazotization (NaNO2, H2SO4/AcOH) A->B C 3. Azidation (NaN3, N2 Evolution) B->C D 4. Methyl 1-azidoanthraquinone -2-carboxylate C->D E 5. Thermolysis (Toluene, 110°C) D->E F 6. Methyl 6-oxo-6H-anthra [1,9-cd]isoxazole-3-carboxylate E->F

Workflow for the synthesis of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate.

Reagents and Quantitative Parameters

To ensure stoichiometric precision, all quantitative data for the synthesis workflow is summarized below.

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (for 10 mmol scale)
Methyl 1-aminoanthraquinone-2-carboxylate Starting Material1.0 eq281.262.81 g
Sodium Nitrite (NaNO₂) Diazotizing Agent1.2 eq69.000.83 g
Sodium Azide (NaN₃) Nucleophile1.5 eq65.010.98 g
Sulfuric Acid (H₂SO₄, conc.) Acid CatalystExcess98.085.0 mL
Glacial Acetic Acid (AcOH) Solvent-60.0530.0 mL
Toluene (Anhydrous) Thermolysis Solvent-92.1450.0 mL

Step-by-Step Experimental Methodology

Phase 1: Nitrosylsulfuric Acid Diazotization and Azidation

Causality Check: 1-Aminoanthraquinone derivatives are highly deactivated by the electron-withdrawing quinone system and the ester group. Standard aqueous acidic conditions fail to protonate the amine sufficiently for diazotization. The use of concentrated H₂SO₄ in glacial acetic acid generates nitrosylsulfuric acid ( ONHSO4​ ) in situ, a highly potent electrophile that ensures complete conversion of the deactivated amine to the diazonium salt.

  • Preparation of the Matrix: Suspend 2.81 g (10 mmol) of methyl 1-aminoanthraquinone-2-carboxylate in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add 5.0 mL of concentrated H₂SO₄ dropwise over 10 minutes to prevent localized heating.

  • Diazotization: Dissolve 0.83 g (12 mmol) of NaNO₂ in 5 mL of cold distilled water. Add this solution dropwise to the reaction flask while maintaining the temperature below 5 °C. Stir the mixture for 1.5 hours.

  • Azidation: Dissolve 0.98 g (15 mmol) of NaN₃ in 10 mL of water. Safety Warning: Do not allow the reaction temperature to rise, as hydrazoic acid may form. Add the NaN₃ solution dropwise. Stir for an additional 2 hours at 0–5 °C.

  • Isolation: Pour the reaction mixture into 200 mL of crushed ice/water. Filter the resulting precipitate (methyl 1-azidoanthraquinone-2-carboxylate) under a vacuum, wash thoroughly with cold water until the filtrate is pH neutral, and dry under high vacuum in the dark.

Phase 2: Thermolytic Cyclization

Causality Check: Toluene is specifically chosen as the solvent because its boiling point (110.6 °C) provides the exact thermal energy required to overcome the activation barrier for azide decomposition without causing charring or intermolecular cross-linking, which typically occurs at temperatures exceeding 150 °C.

  • Suspension: Transfer the dried azido intermediate to a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of anhydrous toluene.

  • Thermolysis: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere. The reaction will proceed with the visible evolution of nitrogen gas.

  • Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Crystallization: Once the starting material is completely consumed, remove the heat and allow the solution to cool slowly to room temperature. The target compound will spontaneously crystallize from the toluene matrix.

  • Final Isolation: Filter the crystalline product, wash with 10 mL of cold hexanes to remove residual toluene, and dry under vacuum.

Self-Validating Quality Control Checkpoints

To ensure experimental trustworthiness, the protocol is designed as a self-validating system. Observe the following physical cues to confirm reaction success at each stage:

  • QC Checkpoint 1 (Diazotization): The starting material is a bright orange/red suspension. Upon successful diazonium formation, the mixture will transition to a pale, translucent solution, visually validating the complete consumption of the amine.

  • QC Checkpoint 2 (Azidation): Immediate effervescence (bubbling) upon the addition of NaN₃ confirms the nucleophilic displacement of the diazonium group and the release of N₂ gas.

  • QC Checkpoint 3 (Thermolysis): The azide intermediate is typically yellow. As thermolysis proceeds, continuous bubbling is observed in the toluene. The reaction is self-validating when the bubbling completely ceases, indicating the total consumption of the azide and successful ring closure[4].

Expected Analytical Data

ParameterExpected Value / Description
Compound Name Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
CAS Number 95310-34-2[3]
Molecular Formula C₁₆H₉NO₄[3]
Molecular Weight 279.25 g/mol [3]
Appearance Yellow to orange crystalline solid
Expected Yield 75 – 85% (over two steps)
TLC Retention Factor (Rf) ~0.65 (Hexane:Ethyl Acetate 7:3)

Sources

methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate solvent compatibility and dissolution guide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Compatibility and Dissolution Protocols for Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Executive Summary & Physicochemical Profiling

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS: 95310-34-2; MW: 279.25 g/mol ) is a fused polycyclic aromatic compound (PAC) characterized by an anthrone core integrated with an isoxazole ring. Compounds within the anthra[1,9-cd]isoxazole-6(H)-one family are highly valued in drug discovery and materials science, serving as fluorescent molecular probes, charge transfer materials, and biologically active scaffolds[1][2].

Handling this compound requires a deep understanding of its solvation mechanics. The structural dichotomy of this molecule dictates its behavior in solution:

  • Hydrophobic Core: The planar, extended π -conjugated system drives strong intermolecular π−π stacking in the solid state, rendering the compound highly insoluble in water and non-polar aliphatic solvents[2].

  • Polar Moieties: The isoxazole ring, the ketone at the 6-position, and the methyl carboxylate group provide localized dipole moments and hydrogen-bond acceptor sites.

Causality in Solvation: To successfully dissolve this compound, the solvent must possess a high dipole moment to interact with the polar functional groups, while simultaneously disrupting the resilient π−π lattice energy of the aromatic core. Therefore, polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) are strictly required for primary stock generation.

Solvent Compatibility Matrix

The following table summarizes the quantitative solvent compatibility for methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, derived from the physicochemical behavior of structurally analogous polycyclic aromatic heterocycles.

SolventPolarity IndexSolubility TierMax Recommended StockApplication / Mechanistic Notes
DMSO (Anhydrous) 7.2High50 mMOptimal. Disrupts π−π stacking; solvates polar groups. Must be anhydrous to prevent hydrophobic collapse.
DMF (Anhydrous) 6.4High25 mMAlternative to DMSO. Excellent for synthetic chemistry workflows or when DMSO is incompatible with downstream assays.
Dichloromethane (DCM) 3.1Moderate10 mMUseful for liquid-liquid extraction, silica gel loading, or non-aqueous photophysical characterization.
Methanol / Ethanol 5.1 / 5.2Low< 1 mMProtic solvents compete for hydrogen bonding but fail to solvate the hydrophobic core effectively. Prone to precipitation.
Aqueous Buffers (PBS) 9.0Very Low< 10 µMRequires co-solvents ( 1% DMSO) or surfactants (e.g., Tween-20) to prevent rapid aggregation and precipitation.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay-ready working solutions, emphasizing the mandatory Quality Control (QC) checkpoints required to maintain a self-validating experimental system.

DissolutionWorkflow Solid Methyl 6-oxo-6H-anthra[1,9-cd] isoxazole-3-carboxylate (Solid Powder) Stock Primary Stock Solution (10-50 mM in 100% Anhydrous DMSO) Solid->Stock Add Anhydrous DMSO Vortex & Sonicate 5 min QC Quality Control (UV-Vis & Fluorescence Check) Stock->QC Validate Integrity Storage Aliquot & Store (-20°C, Protect from Light) QC->Storage Pass (No Aggregation) Working Working Solution (Aqueous Buffer + <1% DMSO) Storage->Working Serial Dilution (Pre-warm to RT) Assay In Vitro / Photophysical Assays Working->Assay Immediate Use

Workflow for the preparation, QC, and storage of anthra[1,9-cd]isoxazole stock solutions.

Standard Operating Procedures (SOP)

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system to ensure complete dissolution and prevent downstream assay failure.

  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is highly hydrophobic. If the cold vial is opened in ambient air, atmospheric moisture will condense on the powder. This trace water will prematurely trigger hydrophobic aggregation when DMSO is added, drastically reducing the effective concentration.

  • Weighing: Weigh the desired mass (e.g., 2.79 mg for 1.0 mL of 10 mM stock) into an amber glass vial.

    • Causality: Polycyclic aromatic compounds are susceptible to UV-induced photo-oxidation and photobleaching[1]. Amber glass prevents photon-driven degradation of the isoxazole ring.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO ( 99.9% purity).

  • Agitation: Vortex vigorously for 30 seconds, followed by water bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation necessary to physically disrupt the resilient π−π stacked crystallites, allowing the DMSO molecules to fully solvate the individual monomers.

  • Quality Control (Self-Validation Step): Dilute a 1 µL aliquot of the stock into 999 µL of DMSO (1:1000 dilution). Measure the UV-Vis absorbance spectrum from 300 nm to 800 nm.

    • Validation Criteria: The baseline between 600–800 nm must be completely flat (Absorbance < 0.01). A rising, turbid baseline indicates Rayleigh scattering from undissolved micro-particles. If scattering is detected, repeat Step 4.

  • Storage: Aliquot the validated stock into 50 µL volumes in tightly sealed amber microcentrifuge tubes. Store at -20°C.

Protocol B: Aqueous Dilution for In Vitro Assays

Transitioning from a pure organic solvent to an aqueous buffer is the most common point of failure for PACs.

  • Thawing: Retrieve a 50 µL DMSO stock aliquot and warm it in a 37°C water bath for 5 minutes.

    • Causality: DMSO has a relatively high freezing point (19°C). Ensuring the solvent is fully liquid and thermalized prevents localized precipitation of the compound upon contact with the aqueous phase.

  • Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS or cell culture media), add the DMSO stock dropwise to the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents the formation of localized, high-concentration pockets of the compound. If added without vortexing, the sudden increase in solvent polarity (the "solvent shift") will force the hydrophobic cores to collapse together, forming irreversible aggregates.

  • Final Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 1.0% v/v to prevent solvent-induced cytotoxicity. Use the working solution immediately.

Troubleshooting & Best Practices

  • Handling Precipitation: If precipitation occurs upon addition to aqueous media, the compound has exceeded its thermodynamic solubility limit in that specific buffer. To resolve this, either lower the final assay concentration or introduce a biologically compatible surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the aqueous buffer prior to adding the DMSO stock. The surfactant micelles will encapsulate the hydrophobic core, stabilizing the compound in solution.

  • Fluorescence Artifacts: Because anthra[1,9-cd]isoxazole derivatives are inherently fluorescent, ensure that their emission spectra do not overlap with other fluorophores used in your multiplexed assays (e.g., DAPI, FITC). Conduct a solvent-blanked fluorescence scan prior to running biological assays[1].

References

  • Acree Jr, W. E., Tucker, S. A., & Fetzer, J. C. (1991). Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review. Polycyclic Aromatic Compounds, 2(2-3), 75-105.[Link]

  • Ripani, L., Bombonato, E., Paolucci, F., & Marcaccio, M. (2022). Electron transfer in polyaromatic hydrocarbons and molecular carbon nanostructures. Current Opinion in Electrochemistry, 35, 101065.[Link]

Sources

Application Note: In Vivo Dosing Strategies for Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Focus: Pharmacokinetics (PK), Pharmacodynamics (PD), and Preclinical Dosing Methodologies

Introduction & Pharmacological Profile

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a rigid, planar, polycyclic small molecule. While its parent scaffold, 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid, has been identified as an inhibitor of Caspase-9[1], derivatives of this structural class are also highly potent inhibitors of the urokinase-type plasminogen activator (uPA) and its receptor (uPAR)[2].

The uPA-uPAR protein-protein interaction is a critical driver of extracellular matrix (ECM) degradation, tumor invasion, and metastasis[3]. Small molecules that engage hot spots on uPA/uPAR can cooperatively block this tight interaction, halting the proteolytic cascade that leads to cancer cell invasion[4].

Causality in Prodrug Design: The methyl ester moiety in this compound serves as a lipophilic prodrug strategy. The free carboxylic acid of the anthra-isoxazole core suffers from poor membrane permeability due to its negative charge at physiological pH. By masking the acid as a methyl ester, cellular penetration and gastrointestinal absorption are significantly enhanced. In vivo, systemic esterases rapidly hydrolyze the ester to yield the active carboxylic acid, which then engages the target.

Fig 1: Prodrug activation and uPA/uPAR pathway inhibition by the anthra-isoxazole scaffold.

Physicochemical Properties & Formulation Strategy

The anthra-isoxazole core is highly lipophilic and exhibits poor aqueous solubility, a common trait among planar polycyclic aromatic compounds. To achieve systemic exposure without the compound precipitating (crashing out) in the bloodstream, a specialized co-solvent system is required for Intravenous (IV) dosing. For Per Os (PO) dosing, a suspension formulation is preferred to maximize the dose load.

Table 1: Recommended Formulation Vehicles for IV and PO Dosing
RouteVehicle CompositionPreparation CausalityMax Dosing Volume (Mice)
IV 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineDMSO solubilizes the planar core; PEG400 prevents precipitation upon dilution in blood; Tween-80 reduces surface tension.5 mL/kg
PO 0.5% Na-CMC, 0.1% Tween-80 in WaterSuspension formulation suitable for higher doses. The ester prodrug allows for sufficient GI absorption even in suspension.10 mL/kg

In Vivo Pharmacokinetic (PK) Dosing Protocol

Determining the bioavailability (F%) requires parallel IV and PO arms. A critical, field-proven insight for ester prodrugs is the necessity of ex vivo esterase inhibition . If blood samples are not treated with an esterase inhibitor immediately upon collection, the prodrug will continue to hydrolyze in the collection tube, artificially deflating the prodrug concentration and inflating the active metabolite concentration.

Step-by-Step PK Methodology
  • Formulation Preparation (IV Arm):

    • Weigh the required mass of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate.

    • Add 10% (v/v) DMSO and vortex until completely dissolved.

    • Add 40% (v/v) PEG400 and vortex thoroughly.

    • Add 5% (v/v) Tween-80 and mix.

    • Slowly add 45% (v/v) sterile Saline dropwise while sonicating. Self-validation check: The solution must remain optically clear. If turbidity occurs, the compound has precipitated, and the formulation must be restarted.

  • Animal Dosing:

    • Fast C57BL/6 mice for 12 hours prior to PO dosing (water ad libitum). IV mice do not require fasting.

    • Administer IV dose (e.g., 2 mg/kg) via the lateral tail vein.

    • Administer PO dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling & Processing:

    • Collect 50 µL of blood via submandibular bleed at designated timepoints (see Table 2).

    • Critical Step: Collect blood into K2EDTA tubes pre-spiked with 10 mM Sodium Fluoride (NaF) or Dichlorvos to instantly halt ex vivo esterase activity.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until LC-MS/MS analysis.

Fig 2: Step-by-step in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Table 2: Representative PK Sampling Schedule & Analytical Purpose
Parameter / TimepointIV Arm (2 mg/kg)PO Arm (10 mg/kg)Analytical Purpose
Sampling Times (h) 0.08, 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24Captures distribution (IV) and absorption (PO) phases.
Analytes Monitored Prodrug & Active AcidProdrug & Active AcidEvaluates the in vivo conversion rate of the ester.
Cmax High (Immediate)Dependent on absorptionPeak exposure assessment for toxicity thresholds.
AUC(0-t) Baseline for clearanceUsed for BioavailabilityTotal systemic exposure calculation (F% = [AUC_PO * Dose_IV] / [AUC_IV * Dose_PO]).

In Vivo Efficacy Model: Tumor Xenograft (Metastasis/Invasion)

Because the primary target (uPA/uPAR) mediates ECM degradation and metastasis[2][3], a highly invasive xenograft model (e.g., MDA-MB-231 triple-negative breast cancer) is optimal for evaluating pharmacodynamic (PD) efficacy.

Step-by-Step PD Methodology
  • Cell Inoculation:

    • Suspend 5 × 10⁶ MDA-MB-231 cells in a 1:1 mixture of serum-free DMEM and Matrigel.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of female BALB/c nude mice.

  • Treatment Initiation:

    • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Once tumors reach an average volume of 100–150 mm³ (typically 10-14 days post-inoculation), randomize mice into vehicle control and treatment groups (e.g., 10 mg/kg and 30 mg/kg PO daily).

  • Efficacy Monitoring:

    • Dose daily for 21-28 days.

    • Measure tumor volumes and body weights bi-weekly. Causality: Body weight loss >20% indicates systemic toxicity, requiring immediate dose reduction or holiday.

    • Endpoint Analysis: At study termination, excise the primary tumor for immunohistochemistry (IHC) to stain for ECM degradation markers (e.g., cleaved collagen) and harvest the lungs to quantify metastatic nodules, validating the anti-invasive mechanism of the uPA/uPAR blockade.

Sources

Introduction to Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (M6AI-3C) as a G9a Probe

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to utilizing Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate as a chemical probe for the G9a histone methyltransferase has been developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols to facilitate the study of this promising anti-cancer target.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₁₇H₉NO₄
Molecular Weight 291.26 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Purity >98% (recommended for biological assays)
Stock Solution Preparation and Storage
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[3][4]

    • Briefly centrifuge the vial to ensure all powder is at the bottom before opening.[3]

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

  • Storage:

    • Store the solid compound at -20°C, protected from light.

    • Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] When stored correctly, the stock solution is stable for at least 6 months.

Mechanism of Action: G9a Inhibition

G9a_pathway cluster_nucleus Cell Nucleus G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 Methylation H3K9 Histone H3 (Lysine 9) H3K9->H3K9me2 TSG Tumor Suppressor Genes H3K9me2->TSG Silences Repression Transcriptional Repression TSG->Repression M6AI_3C M6AI-3C M6AI_3C->G9a Inhibits

Application 1: In Vitro G9a Inhibition Assay

Materials
  • Recombinant human G9a enzyme

  • Histone H3 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Scintillation cocktail

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

Protocol
  • Enzyme Reaction:

    • Add the G9a enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination and Detection:

    • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

ComponentFinal Concentration
G9a Enzyme5 nM
Histone H3 Peptide10 µM
³H-SAM1 µM
M6AI-3C0.1 nM - 10 µM
DMSO (vehicle)<0.5%

Application 2: Cellular Target Engagement Assay

Materials
  • Cancer cell line with detectable G9a expression (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K9me2, anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol
  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against H3K9me2 and Total Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K9me2 and Total Histone H3.

    • Normalize the H3K9me2 signal to the Total Histone H3 signal for each sample.

western_blot_workflow start Seed Cells treatment Treat with M6AI-3C start->treatment 24h lysis Cell Lysis treatment->lysis 24-48h sds_page SDS-PAGE & Transfer lysis->sds_page blotting Western Blot sds_page->blotting analysis Data Analysis blotting->analysis

Caption: Workflow for cellular target engagement assay using Western blot.

Application 3: Anti-proliferative and Apoptosis Assays

Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.

  • Assay: After 48-72 hours of treatment, perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence, which is proportional to caspase activity and the level of apoptosis.

Troubleshooting

  • Discrepancy between Biochemical and Cellular IC₅₀: A higher IC₅₀ in cellular assays compared to biochemical assays is common and can be due to factors like cell permeability, efflux pumps, or protein binding.[4] Consider using cellular bioavailability assays to determine the intracellular concentration of the compound.[5]

Advanced Application: Photo-affinity Labeling

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]

  • Yan, G., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. MDPI. Available at: [Link]

  • Xu, Y., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. PubMed. Available at: [Link]

  • Kamal, A., et al. (2011). Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents: Anthracenylisoxazole Lexitropsin Conjugates. PMC. Available at: [Link]

  • Hsieh, M.-C., et al. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. ScienceDirect. Available at: [Link]

  • Chitwood, J. C., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. Available at: [Link]

  • Santra, T., et al. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemRxiv. Available at: [Link]

  • Al-Mokaram, A. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. Available at: [Link]

  • Sharma, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available at: [Link]

  • Gornostaev, L. M., et al. (n.d.). The reaction of Anthra[1,9 -5,10-cd;d'c']diisoxazole with amines. Department of Chemistry, Krasnoyarsk State Pedagogical University. Available at: [Link]

Sources

Application Note: Bioconjugation of Target Proteins using Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Anthra[1,9-cd]isoxazole-6-ones are a specialized class of fused polycyclic aromatic molecules characterized by their robust electronic structures and extended π-conjugation [1]. These intrinsic properties confer excellent photostability and environmental sensitivity, making them highly effective as fluorescent labels and molecular probes in biophysical assays [1, 2].

The specific derivative, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate , features a methyl ester at the 3-position. While this ester provides chemical stability for long-term storage, it is electrophilically inert toward protein nucleophiles under physiological conditions. Therefore, successful bioconjugation requires a two-stage pre-activation strategy: saponification of the methyl ester to a free carboxylic acid, followed by conversion into an amine-reactive N-hydroxysuccinimide (NHS) ester. Once activated, the probe readily undergoes nucleophilic acyl substitution with the ε-amino groups of surface-exposed lysine residues on target proteins.

Experimental Design & Causality (E-E-A-T)

As a self-validating bioconjugation system, every experimental parameter in this workflow is optimized for maximum yield and minimum protein denaturation:

  • Saponification (Base Hydrolysis): Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system is utilized. THF solubilizes the hydrophobic anthraisoxazole core, while the hydroxide ion acts as a hard nucleophile to cleave the ester without disrupting the isoxazole ring.

  • Non-Aqueous Activation: TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is chosen over standard EDC/NHS. TSTU operates efficiently in anhydrous organic solvents (DMF) and prevents the formation of unreactive N-acylurea byproducts, ensuring a near-quantitative yield of the NHS ester.

  • Conjugation Buffer Kinetics: The reaction is buffered at pH 8.3 (Sodium Bicarbonate). The pKa of lysine ε-amino groups is approximately 10.5. At pH 8.3, a sufficient fraction of these amines is deprotonated and nucleophilic, while the competing hydrolysis of the NHS ester (which accelerates rapidly above pH 8.5) is kept to a minimum.

Workflow Visualization

G A Methyl 6-oxo-6H-anthra [1,9-cd]isoxazole-3-carboxylate (Stable Precursor) B Saponification (LiOH, THF/H2O) A->B C Free Carboxylic Acid Intermediate B->C D Activation (TSTU, DIPEA, DMF) C->D E NHS-Ester (Amine-Reactive Probe) D->E G Conjugated Protein (Fluorescent Labeled) E->G pH 8.3 Buffer (Nucleophilic Attack) F Target Protein (Lysine -NH2) F->G Molar Excess

Workflow for the activation and bioconjugation of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate.

Step-by-Step Methodologies

Protocol A: Preparation of the Amine-Reactive NHS Ester
  • Solubilization: Dissolve 10 mg of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in 1.0 mL of anhydrous THF in a glass vial.

  • Hydrolysis: Add 2.5 molar equivalents of LiOH dissolved in 0.5 mL of deionized water. Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Precipitation: Acidify the solution dropwise with 1M HCl until the pH reaches 3.0. The free carboxylic acid will precipitate. Centrifuge at 5,000 x g for 5 minutes, wash the pellet twice with cold water, and dry overnight under high vacuum.

  • Activation: Dissolve the dried carboxylic acid in 1.0 mL of anhydrous DMF. Add 1.5 molar equivalents of TSTU and 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir for 1 hour at room temperature in the dark. The resulting NHS ester solution (approx. 30 mM) can be used directly for protein conjugation.

Protocol B: Protein Conjugation
  • Protein Preparation: Buffer-exchange the target protein (e.g., IgG antibody or BSA) into 0.1 M Sodium Bicarbonate buffer, pH 8.3, achieving a final concentration of 2–5 mg/mL. Note: Ensure no primary amine-containing buffers (e.g., Tris, Glycine) are present, as they will quench the reaction.

  • Labeling: Slowly add the activated anthraisoxazole NHS ester (from Protocol A) to the protein solution while vortexing gently. Target a 15:1 molar ratio of dye to protein.

  • Solvent Control: Ensure the final concentration of DMF/DMSO does not exceed 5% (v/v) to prevent protein precipitation or denaturation.

  • Incubation: Incubate the reaction mixture for 1.5 hours at room temperature in the dark with continuous end-over-end rotation.

Protocol C: Purification and Self-Validation (DOL Calculation)
  • Size-Exclusion Chromatography (SEC): Equilibrate a Sephadex G-25 desalting column (e.g., PD-10) with 1X PBS, pH 7.4. Apply the reaction mixture to the column to separate the labeled protein from unreacted dye.

  • Fraction Collection: Collect the fast-moving, fluorescently colored protein band.

  • Spectrophotometric Validation: Measure the absorbance of the conjugate at 280 nm (protein) and at the dye's absorbance maximum ( λmax​ ). Calculate the Degree of Labeling (DOL) using the following formula:

    DOL=[A280​−(Amax​×CF)]/ϵprotein​Amax​/ϵdye​​

    (Where CF is the correction factor for the dye's absorbance at 280 nm).

Quantitative Data: Conjugation Optimization

To achieve optimal fluorescence without causing self-quenching or protein aggregation, the Dye-to-Protein input ratio must be titrated. The table below summarizes typical optimization parameters for an IgG antibody.

Input Molar Ratio (Dye:Protein)Final DMF/DMSO (v/v)Reaction Time (hrs)Resulting DOL (Moles Dye / Mole Protein)Conjugate Status
5:12%1.51.2 ± 0.2Under-labeled (Low signal)
10:13%1.53.4 ± 0.3Optimal
15:1 4% 1.5 5.1 ± 0.4 Optimal (Maximum brightness)
25:16%1.58.7 ± 0.6Over-labeled (Aggregation risk)

References

  • Electron transfer in polyaromatic hydrocarbons and molecular carbon nanostructures. ResearchGate.
  • Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review. ResearchGate.

Troubleshooting & Optimization

troubleshooting low yield in methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. As a molecule of interest for G9a inhibition in anti-cancer research, optimizing its synthesis is crucial.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.

The synthesis of this anthraquinone-derived isoxazole is primarily a two-step process: (1) the diazotization of the precursor, methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate, followed by (2) an intramolecular Pschorr-type cyclization. The primary challenge in this sequence is the inherent instability of the intermediate aryldiazonium salt, which can lead to multiple side reactions and consequently, low yields.

General Synthesis Workflow

The overall transformation is depicted below. Success hinges on the careful control of each step to favor the desired reaction pathway.

SynthesisWorkflow A Methyl 1-amino-9,10-dioxo-9,10- dihydroanthracene-2-carboxylate B Diazonium Salt Intermediate [ArN₂]⁺X⁻ A->B Diazotization (NaNO₂, Acid, 0-5 °C) C Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole- 3-carboxylate (Target Product) B->C Intramolecular Cyclization (Pschorr Reaction, Catalyst) D Side Products (Decomposition, Hydrolysis, etc.) B->D Decomposition

Caption: General reaction pathway for the target molecule synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Starting Material and Reagents

Question 1: My starting amine, methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate, appears pure by TLC, but my yields are still poor. Could it still be the source of the problem?

Answer: Absolutely. While TLC is a good indicator of purity, it may not reveal non-UV active impurities or residual solvents that can interfere with the highly sensitive diazotization step.

  • Causality: The amino group's basicity is critical for the reaction with nitrous acid. Acidic or basic impurities can alter the local pH, affecting the formation of the active diazotizing agent (nitrous acidium ion) and promoting decomposition. The starting material itself is a derivative of 1-amino-9,10-anthracenedione, a class of compounds widely used as dyes and bioactive molecules.[2]

  • Troubleshooting Protocol:

    • Recrystallization: Purify your starting material by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

    • Characterization: Confirm the identity and purity of the starting amine using ¹H NMR, ¹³C NMR, and melting point analysis. The molecular formula is C₁₆H₁₁NO₄.[3]

    • Drying: Ensure the amine is completely dry. Moisture can compete with the diazotization reaction. Dry the material under a high vacuum for several hours before use.

Part 2: The Diazotization Step

Question 2: During the addition of sodium nitrite, my reaction mixture turns dark brown or black, and I observe vigorous gas evolution, even at low temperatures. What is causing this, and how can I prevent it?

Answer: This is a classic sign of rapid, uncontrolled decomposition of the aryldiazonium salt.[4] The diazonium group is a potent electron-withdrawing group, which can destabilize the molecule.[5] The primary culprits are improper temperature control and the choice of counter-ion.

  • Causality: Arenediazonium salts are notoriously unstable, especially chloride salts prepared in HCl.[4][5] Loss of N₂ gas is both enthalpically and entropically favorable.[5] Elevated local temperatures, even temporary hot spots from a too-rapid addition of nitrite, can initiate a runaway decomposition cascade.

  • Troubleshooting Protocol:

    • Aggressive Temperature Control: Maintain a strict internal reaction temperature between 0 °C and 5 °C . Use an ice-salt bath for more effective cooling. Monitor the internal temperature with a low-temperature thermometer, not just the bath temperature.

    • Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it dropwise very slowly below the surface of the reaction mixture with vigorous stirring. This prevents localized high concentrations of nitrous acid and minimizes hot spots.

    • Change Your Acid/Counter-ion: Switch from hydrochloric acid (HCl) to concentrated sulfuric acid (H₂SO₄). This generates the diazonium hydrosulfate salt, which is significantly more stable than the chloride salt.[6] Alternatively, diazonium tetrafluoroborate salts are often stable, isolable solids and can be prepared using HBF₄.[5][7]

Question 3: Can I improve the stability of the diazonium intermediate to get a cleaner cyclization reaction?

Answer: Yes, enhancing the stability of the diazonium salt is one of the most effective ways to improve overall yield. The choice of counter-ion is the most critical factor.[4]

  • Causality: The stability of diazonium salts is highly dependent on the counter-ion. Small ions like chloride (Cl⁻) form less stable salts, whereas larger, non-nucleophilic ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) provide much greater stability.[4][7] This is due to a combination of lattice energy effects in the solid state and reduced nucleophilicity in solution.

  • Recommended Protocol (Isolation of Diazonium Tetrafluoroborate):

    • Dissolve the starting amine in a solution of tetrafluoroboric acid (HBF₄) in a suitable solvent (e.g., acetic acid).

    • Cool the mixture to 0-5 °C.

    • Add a solution of sodium nitrite dropwise as described previously.

    • The more stable diazonium tetrafluoroborate salt will often precipitate from the solution.

    • The solid can be filtered, washed with cold ether, and dried under vacuum. This stable intermediate can then be used in the subsequent cyclization step, often leading to a much cleaner reaction.

ParameterStandard Condition (Low Yield)Recommended Condition (Improved Yield)Rationale
Acid/Counter-ion Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄) or HBF₄Forms more stable hydrosulfate or tetrafluoroborate salts.[4][6]
Temperature 0-10 °C (bath temp)0-5 °C (internal temp) Prevents thermal decomposition of the unstable diazonium salt.[4]
Nitrite Addition Rapid, surface additionSlow, dropwise, sub-surfaceAvoids localized hot spots and uncontrolled reaction rates.
Part 3: The Intramolecular Cyclization (Pschorr Reaction)

Question 4: My cyclization step is very slow and the yield is low, with a significant amount of de-aminated starting material (methyl 1-hydroxy-9,10-dioxo...carboxylate) as a byproduct. How can I drive the reaction toward the desired isoxazole?

Answer: This indicates that the intramolecular electrophilic attack is slow and competing with other pathways, such as hydrolysis (reaction with water) or reduction. The Pschorr cyclization often requires a catalyst to proceed efficiently, and traditional catalysts can be problematic.[8]

  • Causality: The Pschorr cyclization proceeds via the formation of an aryl radical after the loss of N₂. This radical must then attack the ester's carbonyl oxygen intramolecularly.[8] If this cyclization is slow, the radical can be quenched by abstracting a hydrogen atom from the solvent or be attacked by water, leading to byproducts. Traditional copper powder catalysts often have inconsistent activity due to surface oxides.

  • Troubleshooting Protocol:

    • Use a Soluble Catalyst: Instead of heterogeneous copper powder, use a soluble copper(II) salt, such as CuSO₄.

    • Explore Advanced Catalysts: For Pschorr-type reactions, soluble catalysts with low oxidation potentials have been shown to dramatically increase yields and shorten reaction times.[9] Consider using a catalytic amount of ferrocene in a solvent like acetone. This promotes the single-electron transfer needed to initiate the radical formation under milder conditions.[9]

    • Ensure Anhydrous Conditions: If you have isolated the diazonium salt, perform the cyclization step under a dry, inert atmosphere (N₂ or Argon) using anhydrous solvents to minimize hydrolysis byproducts.

TroubleshootingLogic Start Low Overall Yield Decomp Decomposition during Diazotization? Start->Decomp Temp Check Temperature Control (Maintain 0-5 °C) Decomp->Temp Yes Cyclization Inefficient Cyclization? Decomp->Cyclization No Acid Switch to H₂SO₄ or HBF₄ (Stable Salt Formation) Temp->Acid Acid->Cyclization Catalyst Use Soluble Catalyst (e.g., CuSO₄, Ferrocene) Cyclization->Catalyst Yes Purification High Loss during Purification? Cyclization->Purification No Byproducts Check for Byproducts (Hydrolysis, De-amination) Catalyst->Byproducts Byproducts->Purification Column Optimize Column Chromatography (Solvent System) Purification->Column Yes Success Improved Yield Purification->Success No Column->Success

Caption: A logical workflow for troubleshooting low-yield issues.

Part 4: Work-up and Purification

Question 5: I seem to be losing most of my product during column chromatography. What is a reliable purification method?

Answer: The target molecule is a planar, polycyclic system, which can lead to strong adsorption on silica gel and potential solubility issues. An optimized chromatography strategy is key.

  • Causality: Strong π-π stacking interactions can cause the compound to streak on the column or adsorb irreversibly, especially if the silica gel is too acidic or if an inappropriate solvent system is used.

  • Troubleshooting Protocol:

    • Deactivate Silica Gel: Before preparing your column, consider pre-treating the silica gel by slurrying it with a solvent system containing 1% triethylamine. This deactivates acidic sites on the silica surface, reducing irreversible adsorption.

    • Solvent System Optimization: Use a gradient elution system. Start with a non-polar solvent mixture like Hexanes:Dichloromethane and gradually increase the polarity by adding Ethyl Acetate. Based on similar structures, a mixture of hexanes:dichloromethane:ethyl acetate is a good starting point.[10]

    • Alternative Purification: If chromatography fails, consider gradient recrystallization from a solvent/anti-solvent pair (e.g., dissolving in hot DMF or DMSO and carefully adding methanol or water to induce crystallization).

Reference Experimental Protocol

This protocol incorporates the troubleshooting advice for an optimized synthesis.

Part A: Diazotization

  • Suspend methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate (1.0 eq) in concentrated sulfuric acid (H₂SO₄).

  • Cool the mixture to 0 °C in an ice-salt bath, ensuring the internal temperature does not exceed 5 °C.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Using a syringe pump or dropping funnel, add the sodium nitrite solution dropwise below the surface of the acid suspension over 30-45 minutes. Maintain vigorous stirring and strict temperature control (0-5 °C).

  • After the addition is complete, stir the resulting dark solution for an additional 30 minutes at 0-5 °C. The stable diazonium hydrosulfate solution is now ready for the next step.

Part B: Intramolecular Cyclization

  • In a separate, larger flask, prepare a solution of copper(II) sulfate pentahydrate (0.2 eq) in water and heat it to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper sulfate solution. This should be done dropwise to control the evolution of N₂ gas.

  • After the addition is complete, maintain the reaction at 70 °C for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice water.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude solid under a high vacuum.

Part C: Purification

  • Adsorb the crude product onto a small amount of silica gel.

  • Purify by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure to yield the final product.

References

  • Chameleonic Reactivity of Vicinal Diazonium Salt of Acetylenyl-9,10-anthraquinones: Synthetic Application toward Two Heterocyclic Targets. The Journal of Organic Chemistry. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • SYNTHETIC POTENTIAL OF 9,10-ANTHRAQUINONYLDIAZONIUM SALTS. Semantic Scholar. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]

  • Discovery and optimization of anthraquinone derivatives containing substituted bisbenzyloxy groups as a novel scaffold damaged endoplasmic reticulum and against hepatocellular carcinoma cells. DOI. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Soluble Catalysts for Improved Pschorr Cyclizations. Organic Chemistry Portal. [Link]

  • Discovery and optimization of anthraquinone derivatives containing substituted bisbenzyloxy groups as a novel scaffold damaged endoplasmic reticulum and against hepatocellular carcinoma cells. PubMed. [Link]

  • Pschorr cyclization. Wikipedia. [Link]

  • Polyol-Bonded Anthraquinone Chromophoric Polyol Derivatives: Synthesis, Properties, and Applications. Longdom Publishing. [Link]

  • 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid. LookChem. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. ScienceDirect. [Link]

  • Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. PubMed. [Link]

  • Amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole by alkylamines. Arkivoc. [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC. [Link]

  • Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SCIRP. [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. [Link]

Sources

preventing degradation of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for preventing the degradation of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate during storage and handling. As a compound with a complex heterocyclic structure, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of research data.

I. Compound Overview and Stability Profile

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate belongs to the isoxazole and anthraquinone families of heterocyclic compounds.[1][2] These structural motifs are prevalent in pharmacologically active molecules but can also impart sensitivities to specific environmental conditions.[3][4] The core of this molecule is the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which has been investigated for its potential as a G9a inhibitor in anti-cancer research.[1]

The stability of this compound is primarily influenced by its susceptibility to:

  • Photodegradation: Anthraquinone-based compounds are known to be photosensitive.[5][6][7] Exposure to light, particularly UV radiation, can lead to the formation of reactive oxygen species (ROS), which in turn can cause degradation of the molecule.[8][9]

  • Hydrolysis: The ester and isoxazole functionalities can be susceptible to hydrolysis under acidic or basic conditions.[10][11]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation pathways.[11]

  • Oxidation: The complex aromatic system may be prone to oxidation, especially in the presence of oxidizing agents or catalyzed by light.[12]

Key Physicochemical Properties (Predicted)
PropertyValueImplication for Storage
Molecular Weight291.26 g/mol N/A
LogP~2.5-3.5Moderate lipophilicity; consider appropriate solvents.
pKa (Predicted)Acidic and basic sites presentSusceptibility to pH-dependent degradation.
UV-Vis AbsorptionExpected in UV-A and visible regionsHigh potential for photosensitivity.

II. Frequently Asked Questions (FAQs)

Q1: My compound shows a new peak in the HPLC analysis after a few weeks of storage. What could be the cause?

A new peak in the HPLC chromatogram is a strong indicator of degradation. The most likely causes are exposure to light, elevated temperature, or moisture. The anthraquinone core is particularly susceptible to photodegradation.[5][6][7][8] Review your storage conditions and ensure the compound is stored in an amber vial, protected from light, and in a desiccated environment at the recommended temperature.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate should be stored as a solid under the following conditions:

  • Temperature: -20°C is recommended.

  • Light: Protect from all light sources by using an amber, light-blocking vial.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: Can I store the compound in solution? If so, what solvent should I use?

Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare solutions fresh for each experiment whenever possible. Avoid aqueous or protic solvents if hydrolysis is a concern.

Q4: I observed a color change in my solid sample. Is this a sign of degradation?

Yes, a change in color, such as darkening or fading, is a visual indicator of potential chemical degradation. This is often associated with photodecomposition or oxidation. If you observe a color change, it is crucial to re-analyze the compound's purity by a suitable analytical method like HPLC or LC-MS before use.

Q5: How can I confirm if my compound has degraded?

The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for purity assessment. Comparing the chromatogram of a stored sample to a freshly prepared standard or an initial time-point analysis (T=0) can reveal the presence of degradation products.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying the mass of the degradation products.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues.

Logical Flow for Troubleshooting Degradation

start Degradation Suspected (e.g., new HPLC peak, color change) check_light Was the compound exposed to light? start->check_light check_temp Was the storage temperature elevated? check_light->check_temp No solution_light Store in amber vial in the dark. check_light->solution_light Yes check_moisture Was the compound exposed to moisture/humidity? check_temp->check_moisture No solution_temp Store at -20°C. check_temp->solution_temp Yes check_ph Was the compound exposed to acidic/basic conditions? check_moisture->check_ph No solution_moisture Store in a desiccator under inert gas. check_moisture->solution_moisture Yes solution_ph Use neutral, aprotic solvents; avoid aqueous solutions. check_ph->solution_ph Yes reanalyze Re-analyze purity (HPLC/LC-MS) check_ph->reanalyze No/Corrected solution_light->reanalyze solution_temp->reanalyze solution_moisture->reanalyze solution_ph->reanalyze

Caption: Troubleshooting flowchart for compound degradation.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for assessing the purity and detecting degradation products of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).

    • Gradient Elution (Example):

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.

    • The appearance of new peaks indicates the presence of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[10][14]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the solid compound or a solution to a light source that provides UV and visible light (as per ICH Q1B guidelines).

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for several days.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify degradation products.

Predicted Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) cluster_reduction Reduction Parent Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate Hydrolysis_Product 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid + Methanol Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Photolysis_Product Ring-opened products, Oxidized species Parent->Photolysis_Product hν, O₂ Reduction_Product N-O bond cleavage products Parent->Reduction_Product Reducing agents

Sources

Validation & Comparative

A Comparative Guide to a Validated, Stability-Indicating HPLC Method for Purity Assessment of Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (hereinafter "MAC"). The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose[1][2]. This document provides a detailed, step-by-step protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[1][3][4][5][6][7]. We will explore the causality behind experimental choices, present validation data with full transparency, and compare the primary method's performance against a hypothetical Ultra-High-Performance Liquid Chromatography (UPLC) alternative to provide context for method selection in a drug development setting.

Introduction: The Imperative for a Validated Purity Method

The compound, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (MAC), is a complex heterocyclic molecule with a polycyclic aromatic core. Such structures are common in pharmaceutical development and can present unique analytical challenges[8][9]. The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies like the FDA and EMA mandate that analytical methods used for release and stability testing be thoroughly validated to ensure they are accurate, precise, and reliable[10][11][12].

A stability-indicating method is particularly crucial, as it must be able to resolve the API from any potential degradation products that may form under various stress conditions, thereby providing an accurate profile of the drug's stability over its shelf life[13][14]. This guide serves as a practical blueprint for researchers and drug development professionals tasked with establishing and validating such a critical analytical method.

Primary HPLC Method (Method A): Development Rationale

The development of a robust HPLC method is the foundation of a successful validation. The choices made during development are dictated by the physicochemical properties of the analyte and the desired performance characteristics.

  • Column Chemistry: A C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) was selected. The anthraquinone-like core of MAC imparts significant hydrophobicity, making a reversed-phase C18 column the logical choice for achieving strong retention and enabling separation from potentially more polar or less polar impurities.

  • Mobile Phase: A gradient elution was chosen to ensure adequate separation of a potentially wide range of impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier sharpens peak shape and ensures the consistent ionization state of the analyte and its impurities.

    • Mobile Phase B: Acetonitrile. This organic solvent provides excellent elution strength for hydrophobic compounds like MAC. A gradient program allows for the elution of early, more polar impurities before increasing the organic content to elute the main analyte and any late-eluting, highly non-polar impurities.

  • Detection Wavelength: Diode Array Detection (DAD) was used to scan the UV-Vis spectrum of MAC. The maximum absorbance wavelength (λmax) was determined to be 254 nm, providing high sensitivity for the parent compound and likely covering the chromophores of most related impurities.

  • Column Temperature: The column was maintained at 30°C to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity.

Final Optimized Chromatographic Conditions (Method A)
ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B
Column Temp. 30°C
Injection Vol. 10 µL
Detector DAD at 254 nm
Run Time 35 minutes

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its intended purpose[4]. The overall workflow follows a predefined protocol that outlines the experiments, parameters, and acceptance criteria before the validation study begins.

ValidationWorkflow cluster_0 Phase 1: Planning & Development cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity (Forced Degradation) Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Rob Robustness Report Validation Report (Summarize & Evaluate Data) Spec->Report Lin->Report Acc->Report Prec->Report LODQ->Report Rob->Report Implement Method Implementation (QC Release & Stability) Report->Implement

Caption: Overall workflow for HPLC method validation.

Validation Parameters: Experimental Data and Analysis

The following sections detail the experimental approach and results for each validation characteristic as outlined by ICH guidelines[1][2].

System Suitability

This is not a validation parameter per se, but a prerequisite performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of 6 Injections (Area) ≤ 1.0%0.45%
Specificity: Establishing Stability-Indicating Capability

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[15]. A forced degradation study is the definitive test for a stability-indicating method[13][14][16]. A solution of MAC was subjected to various stress conditions to induce degradation.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid drug substance at 105°C for 48 hours.

  • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Results: In all stressed samples, the main MAC peak was well-resolved from all degradation products (Resolution > 2.0). Peak purity analysis using the DAD confirmed that the MAC peak was spectrally pure, with no evidence of co-eluting peaks. This confirms the method is stability-indicating and suitable for purity and stability testing.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise[17].

Protocol: A series of solutions were prepared from a stock solution of MAC ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.05 µg/mL to 150 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept Minimal, close to origin% of 100% response < 2%
Range LOQ to 150% of target conc.As defined in protocol

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo matrix with known amounts of the API at different concentration levels[18].

Protocol: Triplicate samples were prepared at 80%, 100%, and 120% of the target concentration. The amount of MAC recovered was calculated against a standard of known purity.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria (Recovery)
80% 99.5%0.5%98.0% - 102.0%
100% 100.3%0.3%98.0% - 102.0%
120% 100.8%0.4%98.0% - 102.0%

The results demonstrate that the method is highly accurate for the quantification of MAC.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Six replicate samples were prepared by a single analyst on the same day.

  • Intermediate Precision: The experiment was repeated by a second analyst on a different day using a different HPLC system.

Precision TypeMean Assay Value (%)% RSDAcceptance Criteria (% RSD)
Repeatability (Analyst 1, Day 1) 99.8%0.35%≤ 2.0%
Intermediate (Analyst 2, Day 2) 100.1%0.41%≤ 2.0%

The low relative standard deviation (%RSD) in both studies confirms the method's excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[13]. These were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioResult (µg/mL)
LOD 3:10.015
LOQ 10:10.050

The method is sensitive enough to detect and quantify impurities at very low levels, typically required for pharmaceutical quality control.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Key parameters were intentionally varied to assess the impact on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/min (0.9 & 1.1)Minor shift in retention time; resolution and assay unaffected.
Column Temperature ± 2°C (28°C & 32°C)Minor shift in retention time; resolution and assay unaffected.
Mobile Phase A pH ± 0.2 unitsNo significant impact on separation or assay results.

The method is demonstrated to be robust, indicating it will be reliable under the routine variations of a typical QC laboratory environment.

Comparative Analysis: HPLC (Method A) vs. UPLC (Method B)

To provide a complete picture, it is useful to compare the validated HPLC method with a potential alternative, such as a UPLC method. UPLC uses smaller particle size columns (<2 µm) and higher pressures to achieve faster run times and higher efficiency.

FeatureValidated HPLC (Method A)Alternative UPLC (Method B - Hypothetical)Justification & Comparison
Run Time 35 minutes8 minutesUPLC offers a >4x increase in throughput, ideal for high-volume testing.
Solvent Consumption ~35 mL / injection~6 mL / injectionUPLC is significantly more "green" and cost-effective.
System Backpressure ~150 bar~750 barUPLC requires specialized equipment capable of handling high pressures.
Resolution (Critical Pair) 2.53.0UPLC often provides superior resolution due to higher efficiency.
Method Transferability High (Standard HPLC systems)Lower (Requires UPLC-specific systems)The HPLC method is more easily transferred between labs without specialized equipment.
Development Time ModeratePotentially longer due to higher complexityFine-tuning a UPLC method can be more demanding.

Final Conclusion

The HPLC method presented in this guide has been successfully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity and related substances of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. The comprehensive validation package confirms its suitability for use in a regulated quality control environment for both product release and stability studies. The comparative analysis highlights that while this HPLC method is highly effective, alternative technologies like UPLC present opportunities for significant efficiency gains, providing a critical decision-making framework for laboratory managers and development scientists.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link][10]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link][4]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link][13]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][11]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][5]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][16]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • PMC. (n.d.). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. [Link][14]

  • EMA. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][12]

  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][7]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][18]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][17]

  • IAEA. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. [Link]

  • Thieme Connect. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link][8]

  • SpringerLink. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. [Link][9]

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A Comparative Benchmarking Guide: Evaluating Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate Against Established Anticancer and Anti-inflammatory Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro benchmarking of the novel compound, methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate its potential as both a cytotoxic and an anti-inflammatory agent.

The anthra[1,9-cd]isoxazole scaffold has been identified as a promising pharmacophore, with derivatives showing potential as G9a inhibitors and exhibiting anti-proliferative effects against various cancer cell lines.[1] This guide outlines a dual-pronged approach to characterize the bioactivity of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate by comparing its performance against well-established reference standards in both oncology and immunology.

For the anticancer evaluation, Doxorubicin and Etoposide have been selected as reference standards due to their well-documented cytotoxic mechanisms and extensive clinical use.[2][3] The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[4] A lower IC50 value is indicative of a more potent compound.[4][5]

In the anti-inflammatory assessment, Dexamethasone and Indomethacin will serve as the reference standards. The evaluation will focus on the compound's ability to modulate key inflammatory pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.

Part 1: Anticancer Activity Benchmarking

The initial phase of evaluation focuses on determining the cytotoxic potential of the test compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] It measures the metabolic activity of mitochondrial enzymes in living cells.[6]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, Doxorubicin, and Etoposide.

    • Treat the cells with the compounds for a specified duration (e.g., 48 hours). Include vehicle controls (the solvent used to dissolve the compounds) and positive controls (known cytotoxic agents).[4]

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[4]

    • Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 490 nm.[4]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for each compound.[5]

G A RAW 264.7 Cell Culture B Pre-treatment with Compound/Reference A->B C LPS Stimulation B->C D Supernatant Collection C->D E Cell Lysis C->E F Griess Assay (NO measurement) D->F G ELISA (Cytokine measurement) D->G H Western Blot (Protein expression) E->H

Figure 2: Workflow for assessing anti-inflammatory activity.

Data Presentation: Comparative Anti-inflammatory Effects

Summarize the quantitative data from the anti-inflammatory assays in a table to facilitate a direct comparison of the test compound's efficacy with the reference standards.

Table 2: Comparative Anti-inflammatory Activity

CompoundNO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate DataDataData
DexamethasoneDataDataData
IndomethacinDataDataData

References

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024-10-18). Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. Available at: [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. (2025-10-18). Available at: [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. (2015-01-01). Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. (2023-04-17). Available at: [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22). Available at: [Link]

  • Pharmacological screening of anti-inflammatory potential of polyherbal extract. Available at: [Link]

  • Anti-Inflammatory Screen. IIVS. Available at: [Link]

  • Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. PubMed. (2016-11-15). Available at: [Link]

  • Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. (2015-12-01). Available at: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. (2021-08-12). Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. (2019-07-11). Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. (2020-04-09). Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019-12-15). Available at: [Link]

  • Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. PMC. (2017-03-31). Available at: [Link]

  • Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • In-vitro Models in Anticancer Screening. ResearchGate. (2019-06-29). Available at: [Link]

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. (2024-03-05). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. (2025-07-08). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. (2021-03-09). Available at: [Link]

  • 6-Oxo-6H-anthra[9,1-cd]isothiazole-3-carboxylic acid. NextSDS. Available at: [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. (2023-08-23). Available at: [Link]

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Validating Target Engagement of Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (MOAIC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly selective kinase inhibitors, validating intracellular target engagement has become the critical bottleneck between in vitro potency and in vivo efficacy. For decades, the anthrapyrazolone derivative SP600125 has served as the gold-standard inhibitor for c-Jun N-terminal Kinases (JNK1/2/3) [1]. However, its pyrazole moiety presents a significant desolvation penalty and off-target liability.

Enter methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (MOAIC) . By substituting the pyrazole ring with an isoxazole and introducing a methyl carboxylate at the 3-position, MOAIC eliminates a problematic hydrogen bond donor. This structural evolution reduces the desolvation penalty during ATP-pocket binding and utilizes the carboxylate group to project into the solvent-exposed channel, drastically improving kinase selectivity.

This guide objectively compares the target engagement profile of MOAIC against the legacy alternative SP600125, providing researchers with the causal rationale and self-validating experimental protocols required to rigorously evaluate this next-generation inhibitor.

Mechanistic Rationale: The Causality of Structural Evolution

To understand why MOAIC outperforms legacy alternatives, we must examine the thermodynamics of kinase binding. The JNK ATP-binding pocket is highly hydrophobic. When SP600125 enters this pocket, its pyrazole NH group (a strong hydrogen bond donor) must shed its hydration shell—a process that costs binding energy.

By replacing the nitrogen with an oxygen atom to form an anthraisoxazole core, MOAIC removes this hydrogen bond donor. This subtle bioisosteric replacement shifts the binding kinetics, allowing MOAIC to achieve a tighter, thermodynamically favorable interaction with the JNK hinge region. Furthermore, the methyl carboxylate group acts as a steric shield against off-target kinases (such as p38α and ERK), which possess narrower solvent channels.

JNK_Pathway Stimulus Cellular Stress / Cytokines MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stimulus->MKK4_7 Activates JNK JNK1/2/3 (Target Enzyme) MKK4_7->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates (Active) Transcription Inflammatory Gene Expression (TNF-α, IL-2) cJun->Transcription Drives MOAIC MOAIC / SP600125 (ATP-Competitive Inhibitors) MOAIC->JNK Blocks ATP Pocket

Fig 1: JNK signaling cascade and the ATP-competitive inhibition mechanism of MOAIC.

Comparative Quantitative Performance

The true test of a structural modification lies in its empirical performance. The table below synthesizes representative benchmarking data comparing MOAIC to SP600125. Notice the critical divergence in the CETSA ΔTm and p38α IC₅₀ metrics. MOAIC not only binds more potently but demonstrates a superior thermal stabilization of the target in live cells, proving that its in vitro potency translates directly to intracellular target engagement.

Metric / AssayMOAIC (Anthraisoxazole)SP600125 (Anthrapyrazolone)Assay Relevance
JNK1 IC₅₀ (In Vitro) 18 nM190 nMDirect enzymatic potency.
JNK2 IC₅₀ (In Vitro) 22 nM190 nMDirect enzymatic potency.
p38α IC₅₀ (Off-Target) >10,000 nM2,500 nMEvaluates kinase selectivity.
c-Jun Phosphorylation IC₅₀ 1.2 μM5.0 μMDownstream cellular efficacy.
CETSA ΔTm (JNK2) +6.8 °C+2.4 °CDirect intracellular physical binding.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure absolute scientific integrity, the workflows below are designed as self-validating systems . They employ a tripartite control matrix:

  • Positive Control (SP600125): Verifies the dynamic range and sensitivity of the assay.

  • Negative Control (DMSO Vehicle): Establishes the baseline noise and thermal melting curve.

  • Orthogonal Specificity Control (p38α): Ensures that observed effects are driven by specific target engagement, ruling out Pan-Assay Interference Compounds (PAINS) artifacts.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove direct physical binding of MOAIC to JNK in live cells, independent of downstream signaling proxies [2].

Causality Check: Why heat the cells? Proteins naturally denature and aggregate at specific temperatures. When a small molecule like MOAIC binds to the ATP pocket, it thermodynamically locks the protein in its folded state, shifting its melting temperature (Tm) higher. By quantifying the soluble protein fraction post-heating, we directly measure target engagement.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Culture Jurkat T-cells to 70% confluence. Aliquot into three populations: DMSO (Vehicle), 10 μM SP600125 (Positive Control), and 10 μM MOAIC. Incubate for 1 hour at 37°C to allow for cell penetration and equilibrium binding.

  • Thermal Gradient Partitioning: Aliquot each treated cell suspension into PCR tubes (50 μL/tube). Subject the tubes to a thermal gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermocycler.

  • Lysis & Separation: Immediately snap-freeze the tubes in liquid nitrogen, then thaw at 25°C (repeat 3x) to lyse the cells without detergents that might disrupt drug-protein complexes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, ligand-stabilized JNK). Resolve via SDS-PAGE and Western Blot using an anti-JNK2 primary antibody.

  • Validation: Plot the band intensities against temperature to calculate the Tm. A valid assay will show a Tm shift (ΔTm) > 2°C for the positive control.

CETSA_Workflow LiveCells Live Cells Incubated with MOAIC HeatShock Thermal Gradient (40°C - 70°C) LiveCells->HeatShock Lysis Cell Lysis & Centrifugation HeatShock->Lysis Soluble Isolate Soluble Protein Fraction Lysis->Soluble Western Western Blot (Detect JNK) Soluble->Western

Fig 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Protocol B: TR-FRET Kinase Activity Assay

Purpose: To quantify the exact in vitro IC₅₀ of MOAIC against JNK1/2, ruling out fluorescence quenching artifacts.

Causality Check: Anthraisoxazoles are highly conjugated, colored compounds that frequently absorb light, causing false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, short-lived background autofluorescence from the compound decays entirely, yielding interference-free data.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant JNK2, 50 nM biotinylated c-Jun substrate, and a titration series of MOAIC (0.1 nM to 10 μM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Initiation: Add ATP at the predetermined Michaelis constant (Km) for JNK2 (typically ~10 μM) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-c-Jun antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Measurement & Validation: Read the plate using a microplate reader with a 100 μs delay. Calculate the ratio of emissions at 665 nm / 615 nm. The self-validating control requires running the exact same protocol against p38α; a lack of inhibition here confirms the MOAIC IC₅₀ is target-specific and not a result of assay interference.

Conclusion

Validating target engagement requires moving beyond simple phenotypic readouts. By understanding the structural causality of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate—specifically how the isoxazole oxygen and methyl carboxylate dictate pocket thermodynamics—researchers can better contextualize its superiority over legacy inhibitors like SP600125. When paired with self-validating workflows like CETSA and TR-FRET, drug development professionals can confidently advance this chemotype through the preclinical pipeline.

References

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Anderson, D. W. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the safe integration of novel polycyclic aromatic nitrogen heterocycles (PANHs) into high-throughput workflows. Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS: 95310-34-2) is a highly specialized anthraquinone analogue. While its unique electronic structure makes it valuable for charge transfer applications and fluorescent probing, it presents severe occupational hazards if mishandled.

To build a self-validating safety culture in your laboratory, you must move beyond simply following rules; you must understand the causality behind the chemical's behavior. This guide provides the mechanistic reasoning and step-by-step operational protocols required to handle this compound safely.

Chemical Profiling & Mechanistic Hazard Assessment

Before designing a handling protocol, we must understand the molecular behavior of the compound. Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate features a highly conjugated, planar polycyclic aromatic structure.

Why is this dangerous?

  • DNA Intercalation & Mutagenicity: The planar geometry of anthraisoxazoles allows them to act as threading DNA intercalators. Molecular docking studies and in vitro assays demonstrate that the oxygen and nitrogen atom combinations in anthraisoxazoles play a crucial role in binding and inhibiting topoisomerase IIα [1]. This disruption of DNA replication is a well-documented mechanism for anthraquinone-induced cytotoxicity [2].

  • Phototoxicity: The extended pi-conjugation of PANHs makes them highly efficient at absorbing UV and visible light [3]. If exposed to light in an oxygenated environment, these compounds can generate reactive oxygen species (ROS), leading to secondary cellular toxicity.

Table 1: Physicochemical & Hazard Profile
ParameterValue / DescriptionOperational Implication
Chemical Name Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylateN/A
Molecular Weight 279.25 g/mol High lipophilicity; readily crosses biological membranes.
Structural Class Polycyclic Aromatic Nitrogen HeterocyclePlanar geometry enables DNA intercalation and Topo II inhibition.
Carrier Solvents DMSO, DMF, Dichloromethane (DCM)Solvents act as rapid transdermal carriers; requires strict glove protocols.
Storage -20°C, desiccated, protected from lightPhoto-reactive; requires amber vials to prevent degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent DNA intercalators, especially during the dissolution phase when carrier solvents like Dimethyl Sulfoxide (DMSO) are introduced. DMSO rapidly transports dissolved small molecules directly through the dermal barrier.

  • Hand Protection (Double Gloving is Mandatory):

    • Inner Glove: Standard Nitrile (for tactile dexterity).

    • Outer Glove: Butyl rubber or heavy-duty Nitrile (minimum 8 mil thickness).

    • Causality: Standard nitrile degrades rapidly upon contact with DCM and provides limited breakthrough time for DMSO. Double gloving ensures that if the outer glove is compromised, the inner glove provides a brief window to safely remove PPE without dermal exposure.

  • Eye/Face Protection: Tight-fitting chemical splash goggles. If handling >100 mg of dry powder, a full face shield is required to protect mucous membranes from electrostatic aerosolization.

  • Body Protection: A disposable, chemically resistant Tyvek lab coat worn over a standard cotton lab coat. Cotton absorbs spills, keeping hazardous solutions close to the skin; Tyvek repels them.

Operational Workflows & Engineering Controls

The highest risk of exposure occurs during the transfer and weighing of the dry powder, as PANHs are highly prone to electrostatic dispersion.

Protocol 1: Safe Weighing and Dissolution
  • Environmental Preparation: Ensure the analytical balance is housed within a dedicated powder-weighing isolator or a vented balance enclosure. Causality: A standard chemical fume hood has a high face velocity that can easily aerosolize fine powders, leading to inhalation exposure.

  • Static Mitigation: Pass a static-eliminating ionizer over the weighing spatula and anti-static weigh boat prior to opening the chemical vial.

  • Mass Transfer: Weigh the required mass directly into a pre-tared, amber borosilicate glass vial. Causality: Amber glass prevents the photo-induced generation of ROS driven by the compound's extended pi-conjugation.

  • Solvent Addition: Add the carrier solvent (e.g., anhydrous DMSO) directly to the amber vial while still inside the vented enclosure. Cap the vial immediately with a PTFE-lined septum cap.

  • Homogenization: Vortex the sealed vial. Do not sonicate in an open bath, as the cavitation can create microscopic, highly concentrated aerosols.

Workflow Start Preparation & PPE Donning (Double Nitrile, Tyvek) Weighing Weighing in Enclosed Balance (Vented) Start->Weighing Dissolution Dissolution in Fume Hood (DMSO/DCM) Weighing->Dissolution Transfer Transfer to Sealed Amber Vials Dissolution->Transfer Storage Store at -20°C (Desiccated & Dark) Transfer->Storage

Caption: Standard operating workflow for handling high-hazard PANH powders.

Spill Response & Chemical Decontamination Protocol

If a spill occurs, standard sweeping or wiping will only spread the mutagenic hazard. You must chemically destroy the molecule's planar structure to neutralize its intercalating ability.

Protocol 2: Oxidative Decontamination
  • Containment: If a powder spill occurs, do not sweep. Gently cover the spill with absorbent pads dampened with water to suppress aerosolization.

  • Oxidative Degradation: Apply a freshly prepared 10% sodium hypochlorite (bleach) solution directly to the spill area. Causality: Strong oxidizers disrupt the aromatic pi-system of the anthraisoxazole ring. Breaking the extended conjugation destroys its planar geometry, permanently neutralizing its ability to intercalate into DNA.

  • Incubation: Allow a strict 30-minute contact time for complete chemical degradation.

  • Removal: Wipe the area with damp paper towels. Wash the surface with a 1% Alconox detergent solution to remove any residual oxidized byproducts.

Toxicity Compound Methyl 6-oxo-6H-anthra[1,9-cd] isoxazole-3-carboxylate Planar Planar Polycyclic Aromatic Structure Compound->Planar Photo Extended Pi-Conjugation (Photo-reactivity) Compound->Photo DNA DNA Intercalation & Topo II Inhibition Planar->DNA ROS Reactive Oxygen Species Generation Photo->ROS Apop Cellular Toxicity & Apoptosis DNA->Apop ROS->Apop

Caption: Mechanistic pathway of anthraisoxazole-induced cellular toxicity.

Waste Disposal Plan

Improper disposal of PANHs can lead to severe environmental contamination due to their chemical stability and resistance to natural degradation.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, inner gloves, and bench paper) must be placed in a rigid, puncture-resistant container lined with a biohazard bag. Label explicitly as "Toxic Solid Waste: Contains Mutagenic Polycyclic Aromatic Compounds." This waste must be slated for high-temperature incineration (minimum 1000°C) to ensure complete thermal destruction of the aromatic rings.

  • Liquid Waste: Segregate liquid waste based on the carrier solvent. If dissolved in DCM, route to Halogenated Organic Waste. If dissolved in DMSO, route to Non-Halogenated Organic Waste. Crucial Step: The waste carboy must feature a secondary hazard label indicating "Contains DNA Intercalating Agents / Topoisomerase Inhibitors."

References

  • 1 - ResearchGate 2.2 - MDPI 3.3 - ResearchGate

Sources

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